molecular formula C9H17N B13565727 1-(Cyclohex-1-en-1-yl)propan-2-amine CAS No. 5471-56-7

1-(Cyclohex-1-en-1-yl)propan-2-amine

Cat. No.: B13565727
CAS No.: 5471-56-7
M. Wt: 139.24 g/mol
InChI Key: YLEJNHKGVADOTF-UHFFFAOYSA-N
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Description

1-(Cyclohex-1-en-1-yl)propan-2-amine (CAS 5471-56-7) is an organic compound with the molecular formula C9H17N, serving as a valuable chemical intermediate in research and development . This derivative of propan-2-amine, featuring a cyclohex-1-en-1-yl substituent, is a colorless liquid with a boiling point of 206.1°C at 760 mmHg and a density of 0.893 g/cm³ . Its structure contains both an amine group and a cyclic alkene, making it a versatile building block for organic synthesis . Researchers utilize this compound primarily as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other specialized chemical products . The amine functional group allows it to undergo key reactions such as alkylation, acylation, and Mannich reactions, enabling the construction of more complex molecular architectures . Its properties and reactivity make it particularly valuable for methodological studies in organic chemistry, including investigations into site-selective C-H activation and functionalization in cyclic olefin systems . This product is strictly for research purposes and is not intended for human or veterinary use.

Properties

CAS No.

5471-56-7

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

1-(cyclohexen-1-yl)propan-2-amine

InChI

InChI=1S/C9H17N/c1-8(10)7-9-5-3-2-4-6-9/h5,8H,2-4,6-7,10H2,1H3

InChI Key

YLEJNHKGVADOTF-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CCCCC1)N

Origin of Product

United States
Foundational & Exploratory

Structure Elucidation of 1-(Cyclohex-1-en-1-yl)propan-2-amine and its Isomers: A Multi-technique Spectroscopic and Chromatographic Approach

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist

Abstract

The unambiguous structural determination of synthetic compounds is a cornerstone of chemical research and development, particularly in the pharmaceutical and forensic sciences. This guide provides an in-depth, technically-focused protocol for the structure elucidation of 1-(cyclohex-1-en-1-yl)propan-2-amine and its primary isomers. We move beyond a simple recitation of methods to a holistic analytical strategy that integrates chromatographic separation with orthogonal spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. This document is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the establishment of self-validating analytical workflows.

Introduction: The Analytical Challenge

1-(Cyclohex-1-en-1-yl)propan-2-amine is a substituted cyclohexene derivative. Its structure, featuring a chiral center and a double bond, gives rise to a complex isomeric landscape. The primary analytical challenge lies not only in confirming the target structure but also in distinguishing it from its constitutional isomers and stereoisomers. These isomers may exhibit similar physical properties, making their separation and individual characterization non-trivial. An incorrect structural assignment can have profound implications for understanding biological activity, toxicity, and intellectual property.

This guide outlines a systematic approach, beginning with the separation of the isomeric mixture, followed by the detailed spectroscopic analysis of the isolated compounds. The causality behind each experimental choice is explained to provide a clear, logical framework for robust structure elucidation.

The Isomeric Landscape

Before any analysis, it is crucial to map the potential isomeric forms of the target compound. The primary isomers of concern include positional isomers, where the propan-2-amine group is attached to different positions of the cyclohexene ring, and stereoisomers (enantiomers) due to the chiral center at the second carbon of the propane chain.

DOT Script for Isomeric Landscape

Isomers cluster_main 1-(Cyclohex-1-en-1-yl)propan-2-amine cluster_isomers Potential Isomers Target Target Compound C9H17N Positional Positional Isomers (e.g., 2-, 3-cyclohexenyl) Target->Positional Different Attachment Point Stereo Stereoisomers (R/S Enantiomers) Target->Stereo Chiral Center (C2 of Propane)

Caption: Logical relationship between the target compound and its key isomers.

The Analytical Workflow: A Self-Validating System

A robust elucidation strategy relies on the convergence of data from multiple, independent techniques. Our workflow is designed to be self-validating, where the hypothesis generated from one analysis is tested and confirmed by another.

DOT Script for Analytical Workflow

Workflow start Sample (Isomeric Mixture) gc Gas Chromatography (GC) Separation of Isomers start->gc ms Mass Spectrometry (MS) Molecular Weight & Fragmentation Hypothesis 1: Elemental Comp. gc->ms GC-MS ftir FTIR Spectroscopy Functional Groups Present Hypothesis 2: Key Bonds gc->ftir GC-IR (Hyphenated) or Fraction Collection nmr NMR Spectroscopy (1H, 13C, COSY, HSQC) Connectivity & Stereochemistry Hypothesis 3: Full Structure gc->nmr Fraction Collection for NMR elucidation Final Structure Confirmation (Convergent Data) ms->elucidation ftir->elucidation nmr->elucidation

Caption: Integrated workflow for separation and structure elucidation.

Experimental Protocols & Data Interpretation

Chromatographic Separation: Gas Chromatography (GC)

Expertise & Experience: Gas chromatography is the method of choice for separating volatile and semi-volatile compounds like the target amine and its isomers. The selection of the stationary phase is critical. A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, provides a good balance of dispersive and dipole-dipole interactions, enabling the separation of isomers with slight differences in boiling points and polarity.

Experimental Protocol:

  • Instrument: Agilent 8890 GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Sample Preparation: Dissolve 1 mg of the sample mixture in 1 mL of methanol. Inject 1 µL.

Trustworthiness: The retention times of the separated peaks should be highly reproducible across multiple injections. The resolution between isomeric peaks validates the method's separating power.

Mass Spectrometry (MS): Unveiling the Molecular Formula and Fragmentation

Expertise & Experience: When coupled with GC, MS provides two crucial pieces of information: the molecular weight (from the molecular ion peak) and the fragmentation pattern, which acts as a "fingerprint" for the molecule. Electron Ionization (EI) is a standard technique that provides reproducible fragmentation patterns for library matching.

Experimental Protocol (GC-MS):

  • Instrument: GC-MS system (e.g., Agilent 5977B MSD).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Data Interpretation & Self-Validation:

  • Molecular Ion (M+•): The target compound, C9H17N, has a nominal molecular weight of 139 g/mol . The primary objective is to locate the molecular ion peak at m/z 139. High-resolution MS could further confirm the elemental composition as C9H17N.

  • Key Fragmentation: The fragmentation pattern provides structural clues. For 1-(cyclohex-1-en-1-yl)propan-2-amine, a characteristic fragmentation would be the loss of an ethyl group from the alpha-cleavage of the amine, leading to a prominent peak at m/z 110. Another expected fragmentation is the McLafferty rearrangement, if applicable, or cleavage at the bond connecting the ring and the side chain.

Table 1: Expected MS Fragmentation Data

m/z ValueProposed FragmentStructural Information
139[C9H17N]+•Molecular Ion
110[M - C2H5]+Loss of ethyl group via alpha-cleavage
96[C6H8N]+Cleavage of the propyl-cyclohexene bond
44[C2H6N]+Propylamine fragment
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: FTIR is a rapid and non-destructive technique that confirms the presence of key functional groups. It serves as a quick validation of the gross structure. For our target, we are looking for signatures of the N-H bonds in the amine, C-H bonds (aliphatic and vinylic), and the C=C bond of the cyclohexene ring.

Experimental Protocol:

  • Instrument: PerkinElmer Spectrum Two FT-IR or equivalent.

  • Mode: Attenuated Total Reflectance (ATR).

  • Scan Range: 4000-400 cm-1.

  • Resolution: 4 cm-1.

  • Sample Preparation: Apply a small drop of the neat liquid sample (if isolated) onto the ATR crystal.

Data Interpretation & Self-Validation:

  • The presence of a medium-to-weak absorption in the 3300-3500 cm-1 region is characteristic of N-H stretching in a primary amine.

  • Absorptions just above 3000 cm-1 indicate C-H stretching of the vinylic hydrogen on the double bond.

  • Strong absorptions just below 3000 cm-1 confirm the presence of aliphatic C-H bonds.

  • A peak around 1650 cm-1 is indicative of the C=C stretching of the cyclohexene ring.

Table 2: Key FTIR Absorption Frequencies

Frequency Range (cm-1)Vibration TypeFunctional Group Confirmed
3300-3500N-H StretchPrimary Amine (-NH2)
~3020=C-H StretchVinylic C-H
2850-2960C-H StretchAliphatic C-H
~1650C=C StretchAlkene
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Experience: NMR is the most powerful technique for the definitive elucidation of organic structures. A combination of 1D (1H, 13C) and 2D (COSY, HSQC) experiments allows for the complete assignment of all proton and carbon atoms and establishes their connectivity. The choice of solvent is important; deuterated chloroform (CDCl3) is a common choice for non-polar to moderately polar compounds.

Experimental Protocol:

  • Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Sample Preparation: Dissolve ~10 mg of the isolated compound in ~0.7 mL of CDCl3.

  • Experiments:

    • 1H NMR: Standard proton experiment.

    • 13C{1H} NMR: Standard proton-decoupled carbon experiment.

    • COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

Data Interpretation & Self-Validation:

  • 1H NMR: The integration of peaks corresponds to the number of protons. The chemical shift gives information about the electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons. We expect to see a vinylic proton signal around 5.5-6.0 ppm, aliphatic protons on the ring and side chain from 1.0-2.5 ppm, and a doublet for the methyl group on the side chain.

  • 13C NMR: The number of signals indicates the number of unique carbon atoms. The chemical shifts distinguish between sp2 (alkene) and sp3 (aliphatic) carbons.

  • COSY: This experiment is crucial for tracing the connectivity of the proton network. For instance, it will show a correlation between the vinylic proton and the adjacent protons on the cyclohexene ring.

  • HSQC: This experiment definitively links each proton signal to its corresponding carbon signal, removing any ambiguity in assignment.

Table 3: Predicted 1H and 13C NMR Chemical Shifts (in CDCl3)

Atom PositionPredicted 1H Shift (ppm)Predicted 13C Shift (ppm)Key COSY/HSQC Correlations
Vinylic H~5.7 (m)~125-135Correlates with adjacent ring CH2
CH-NH2~3.0 (m)~45-55Correlates with CH3 and CH2 side chain
CH3~1.1 (d)~20-25Correlates with CH-NH2
Ring CH2s1.5-2.2 (m)~20-40Intra-ring correlations

Conclusion: Synthesizing Data for Unambiguous Assignment

The structure of 1-(cyclohex-1-en-1-yl)propan-2-amine is confirmed only when the data from all analytical techniques converge on a single, unambiguous structure.

  • GC-MS confirms the molecular weight (139 amu) and provides a fragmentation pattern consistent with the proposed structure.

  • FTIR confirms the presence of the required functional groups: amine (-NH2), alkene (C=C), and aliphatic (C-H) moieties.

  • NMR (1H, 13C, COSY, HSQC) provides the definitive proof of connectivity, mapping out the entire carbon-hydrogen framework and distinguishing it from all other possible isomers.

This multi-technique, self-validating workflow ensures the highest level of confidence in the structural assignment, meeting the rigorous standards required in scientific research and regulated industries.

References

  • PubChem - National Center for Biotechnology Information. 1-(1-Cyclohexen-1-yl)-2-propanamine. [Link]

  • Introduction to Spectroscopy. Pavia, D.L., Lampman, G.M., Kriz, G.S., and Vyvyan, J.R. Cengage Learning, 5th Edition. (A foundational textbook for spectroscopic methods). [Link]

  • Agilent Technologies. Gas Chromatography Columns. [Link]

  • Bruker Corporation. NMR Spectroscopy. [Link]

Putative Mechanism of Action of 1-(Cyclohex-1-en-1-yl)propan-2-amine: A Cycloalkenyl Amphetamine Analog

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(Cyclohex-1-en-1-yl)propan-2-amine (CAS: 92145-55-6) is an aliphatic primary amine structurally homologous to amphetamine. By substituting the planar aromatic phenyl ring of amphetamine with a non-planar, partially unsaturated cyclohexenyl moiety, this compound occupies a unique pharmacological niche between classic arylamines (amphetamine) and fully saturated cycloalkylamines (propylhexedrine)[1]. As a putative norepinephrine-dopamine releasing agent (NDRA), its mechanism of action is hypothesized to be driven by a tripartite interaction: Trace Amine-Associated Receptor 1 (TAAR1) agonism, Vesicular Monoamine Transporter 2 (VMAT2) inhibition, and subsequent monoamine transporter (DAT/NET) reversal.

This whitepaper provides an in-depth technical analysis of these putative mechanisms, detailing the intracellular signaling cascades and providing self-validating experimental frameworks for pharmacological verification.

Molecular Pharmacology & Target Engagement

TAAR1 Agonism and Kinase Signaling

Like its structural relatives, 1-(Cyclohex-1-en-1-yl)propan-2-amine is highly lipophilic, allowing it to bypass the plasma membrane either via passive diffusion or active transport through the dopamine transporter (DAT) and norepinephrine transporter (NET). Once in the presynaptic cytosol, it acts as an agonist at the intracellular Trace Amine-Associated Receptor 1 (TAAR1) , a Gs/Gq-coupled G-protein coupled receptor (GPCR)[2].

Activation of TAAR1 triggers adenylyl cyclase, elevating cyclic AMP (cAMP) and activating Protein Kinase A (PKA) and Protein Kinase C (PKC)[3].

  • Causality of Phosphorylation: PKA and PKC phosphorylate the intracellular domains of DAT and NET. While PKA-mediated phosphorylation typically leads to transporter internalization (non-competitive reuptake inhibition), PKC-mediated phosphorylation induces a conformational shift that triggers the reverse transport of monoamines from the cytosol into the synaptic cleft[2].

VMAT2 Inhibition and Vesicular Depletion

Concurrently, the compound targets VMAT2 on the membrane of synaptic vesicles. By acting as a competitive substrate or direct inhibitor, it disrupts the proton gradient required for vesicular packaging. This forces the premature release of stored dopamine (DA) and norepinephrine (NE) into the presynaptic cytosol[4][5].

Transporter Reversal (Efflux)

The combination of TAAR1-mediated PKC phosphorylation of DAT/NET and the VMAT2-induced spike in cytosolic monoamine concentrations creates a massive outward concentration gradient. This forces the phosphorylated transporters to operate in reverse, pumping DA and NE into the synaptic cleft, thereby mediating the compound's core stimulant and sympathomimetic effects[5].

Pathway Compound 1-(Cyclohex-1-en-1-yl) propan-2-amine TAAR1 TAAR1 Activation (Presynaptic) Compound->TAAR1 Agonism VMAT2 VMAT2 Inhibition (Vesicular) Compound->VMAT2 Inhibition Kinases PKA / PKC Phosphorylation TAAR1->Kinases Cytosol Cytosolic DA / NE Accumulation VMAT2->Cytosol DAT_NET DAT / NET Reversal Kinases->DAT_NET Efflux Monoamine Efflux into Synaptic Cleft DAT_NET->Efflux Cytosol->DAT_NET Substrate gradient

Caption: Putative TAAR1 and VMAT2 signaling cascade for 1-(Cyclohex-1-en-1-yl)propan-2-amine.

Quantitative Pharmacodynamics: A Comparative Model

Because the cyclohexenyl ring lacks the planar π -electron cloud of amphetamine but retains more rigidity than the fully saturated ring of propylhexedrine, its binding affinities are projected to fall intermediately between the two. The table below summarizes the putative pharmacodynamic profile based on structure-activity relationship (SAR) modeling[6].

Target / MetricAmphetamine (Phenyl)1-(Cyclohex-1-en-1-yl)propan-2-aminePropylhexedrine (Cyclohexyl)
DAT Efflux ( EC50​ ) ~20 nM~80 - 150 nM (Putative)~250 nM
NET Efflux ( EC50​ ) ~7 nM~30 - 60 nM (Putative)~50 nM
TAAR1 Agonism ( EC50​ ) High (Nanomolar)Moderate to HighModerate
VMAT2 Inhibition PotentModerateWeak to Moderate
Peripheral α -Adrenergic ModerateHighVery High

Self-Validating Experimental Methodologies

To empirically validate this putative mechanism, researchers must employ self-validating experimental designs that isolate specific signaling nodes. The following protocols are engineered to prove causality rather than mere correlation.

Protocol 1: In Vitro TAAR1-Mediated cAMP Accumulation Assay

Objective: To isolate TAAR1 agonism from direct transporter effects. Rationale: Native brain tissue contains multiple GPCRs that modulate cAMP. Utilizing a transfected cell line isolates TAAR1 as the sole variable.

  • Cell Preparation: Culture HEK-293 cells stably transfected with human TAAR1 (hTAAR1).

  • Phosphodiesterase Inhibition: Pre-incubate cells with 1 mM IBMX for 20 minutes to prevent cAMP degradation, ensuring that measured cAMP accurately reflects adenylyl cyclase activity.

  • Antagonist Validation (The Control): Pre-incubate half the samples with 10 μ M EPPTB (a highly selective TAAR1 antagonist). Causality check: If the test compound increases cAMP, EPPTB must block it to prove the effect is TAAR1-dependent.

  • Compound Application: Apply 1-(Cyclohex-1-en-1-yl)propan-2-amine in a concentration gradient (1 nM to 100 μ M) for 30 minutes.

  • Quantification: Lyse cells and quantify cAMP using a competitive ELISA. Calculate the EC50​ from the resulting dose-response curve.

Protocol 2: Ex Vivo Synaptosomal Monoamine Efflux Assay

Objective: To measure actual neurotransmitter release and validate the dependency of efflux on TAAR1-mediated kinase signaling. Rationale: Synaptosomes retain the presynaptic machinery (DAT, VMAT2) without the complexity of intact neural circuits, allowing precise measurement of efflux kinetics.

  • Tissue Isolation: Isolate striatal synaptosomes from adult Sprague-Dawley rats via sucrose density gradient centrifugation.

  • Isotope Loading: Incubate synaptosomes with 20 nM [ 3 H]-dopamine for 30 minutes at 37°C to load vesicular stores via VMAT2.

  • Kinase Inhibition (The Control): Pre-incubate specific aliquots with a PKC inhibitor (e.g., Ro32-0432). Causality check: If efflux is driven by TAAR1-mediated DAT reversal, PKC inhibition will attenuate the release.

  • Superfusion: Load synaptosomes onto a superfusion chamber. Apply 1-(Cyclohex-1-en-1-yl)propan-2-amine and collect fractions every 2 minutes.

  • Scintillation: Measure fractional [ 3 H]-dopamine release using liquid scintillation counting.

Workflow Step1 1. Isolate Striatal Synaptosomes Step2 2. Pre-load with [3H]-Dopamine Step1->Step2 Step3 3. Pre-incubate with PKC Inhibitor / EPPTB Step2->Step3 Step4 4. Apply Compound (Concentration Gradient) Step3->Step4 Step5 5. Superfusion & Fraction Collection Step4->Step5 Step6 6. Liquid Scintillation Counting Step5->Step6

Caption: Self-validating workflow for ex vivo synaptosomal [3H]-dopamine efflux assay.

Translational Implications

Understanding the precise mechanism of 1-(Cyclohex-1-en-1-yl)propan-2-amine is critical for drug development and toxicology. If the compound exhibits a higher affinity for peripheral α -adrenergic receptors relative to central DAT/NET (similar to propylhexedrine[7]), it holds potential as a topical vasoconstrictor/decongestant with a lower abuse liability than amphetamine. Conversely, if its TAAR1 and VMAT2 affinities are sufficiently high, it poses a risk as a central nervous system stimulant, carrying the potential for sympathomimetic toxicity, hypertension, and drug-induced psychosis under supratherapeutic dosages[8].

References

  • Sulzer D, Cragg SJ, Rice ME (2016). "Striatal dopamine neurotransmission: regulation of release and uptake". Basal Ganglia, 6(3): 123-148. URL:[Link]

  • Grandy DK, Miller GM, Li JX (2016). "“TAARgeting” the trace amine-associated receptor 1". Journal of Pharmacology and Experimental Therapeutics, 356(2): 264-273. URL: [Link]

  • Lewin AH, Miller GM, Gilmour B (2011). "Trace amine-associated receptor 1 is a stereoselective binding site for compounds in the amphetamine class". Bioorganic & Medicinal Chemistry, 19(23): 7044-7048. URL:[Link]

  • "Propylhexedrine Monograph for Professionals". Drugs.com, American Society of Health-System Pharmacists. URL:[Link]

Sources

Whitepaper: Neuropharmacological Applications of 1-(Cyclohex-1-en-1-yl)propan-2-amine in Monoaminergic Research

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Neuropharmacologists, Medicinal Chemists, and Drug Development Professionals

Introduction & Structural Rationale

In the landscape of monoaminergic research, canonical phenethylamines (like amphetamine) rely heavily on the π−π stacking interactions of their aromatic phenyl rings with specific residues (e.g., Phe320) within the orthosteric binding sites of the dopamine (DAT) and norepinephrine (NET) transporters. However, the requirement of absolute aromaticity has been challenged by alicyclic analogues.

1-(Cyclohex-1-en-1-yl)propan-2-amine—also cataloged in toxicological literature under synonyms such as 1[1]—replaces the planar aromatic ring with an unsaturated cyclohex-1-enyl moiety. This structural modification introduces a unique half-chair conformation. Research into its fully saturated counterpart, 2[2], confirms that non-aromatic analogues can still function as potent norepinephrine-dopamine releasing agents (NDRAs). Furthermore, modern structure-activity relationship (SAR) studies on synthetic cathinones demonstrate that3[3].

As an application scientist, I propose 1-(cyclohex-1-en-1-yl)propan-2-amine as an exceptional tool compound for probing the steric, electronic, and conformational limits of transporter-mediated monoamine efflux and Trace Amine-Associated Receptor 1 (TAAR1) agonism.

Structure-Activity Relationship (SAR) Modeling

To understand the utility of this compound, we must benchmark it against its structural relatives. The presence of a single localized π -bond in the cyclohexenyl ring alters its lipophilicity (LogP) and receptor docking orientation compared to both the highly delocalized phenyl ring of amphetamine and the fully saturated ring of propylhexedrine.

Table 1: Comparative Structural and Pharmacological Properties

CompoundRing Structure π -Electron DensityMolecular WeightEstimated LogPPrimary MechanismTransporter Selectivity
Amphetamine Phenyl (Planar)High (Delocalized)135.21 g/mol ~1.8NDRA / TAAR1 AgonistDAT NET SERT
1-(Cyclohex-1-en-1-yl)propan-2-amine Cyclohexenyl (Half-Chair)Low (Localized)139.24 g/mol ~2.1NDRA (Investigational)NET > DAT SERT
Propylhexedrine Cyclohexyl (Chair)None141.25 g/mol ~2.3NDRA ( α -adrenergic)NET > DAT SERT

Note: Selectivity profiles for alicyclic analogues indicate a preferential shift toward NET over DAT due to the increased steric bulk accommodating the NET orthosteric site more favorably.

Pharmacodynamics & Intracellular Signaling

The mechanistic utility of 1-(cyclohex-1-en-1-yl)propan-2-amine lies in its multi-target presynaptic profile:

  • Cellular Uptake: The compound is transported into the presynaptic terminal via DAT and NET.

  • VMAT2 Inhibition: Once in the cytosol, it acts as a competitive inhibitor at the Vesicular Monoamine Transporter 2 (VMAT2), collapsing the vesicular proton gradient and causing dopamine to pool in the cytosol.

  • TAAR1 Agonism: It binds to intracellular TAAR1, a Gs-protein coupled receptor. This activates adenylyl cyclase, increasing cAMP, which subsequently activates Protein Kinase A (PKA). PKA phosphorylates DAT, triggering a conformational shift that results in the reverse transport (efflux) of cytosolic dopamine into the synaptic cleft.

Systems Biology Visualization

G CHPA 1-(Cyclohex-1-en-1-yl) propan-2-amine DAT Dopamine Transporter (DAT) CHPA->DAT Presynaptic Uptake TAAR1 TAAR1 Receptor CHPA->TAAR1 Intracellular Agonism VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) CHPA->VMAT2 Competitive Inhibition Efflux Dopamine Efflux (Reverse Transport) DAT->Efflux Efflux Triggered cAMP cAMP Accumulation TAAR1->cAMP Gs-protein coupling Cytosolic_DA Cytosolic Dopamine VMAT2->Cytosolic_DA Vesicular Depletion PKA Protein Kinase A (PKA) cAMP->PKA Kinase Activation PKA->DAT Phosphorylation Cytosolic_DA->DAT Intracellular Binding

Signaling and monoamine efflux pathway of 1-(Cyclohex-1-en-1-yl)propan-2-amine.

Self-Validating Experimental Protocols

To ensure scientific integrity, any assay evaluating this compound must differentiate between true transporter-mediated efflux and non-specific membrane disruption (lipophilic leakage). Below are two field-proven, self-validating workflows.

Protocol A: In Vitro Synaptosomal [³H]-Dopamine Efflux Assay

This protocol measures the compound's ability to induce DAT-mediated reverse transport.

  • Step 1: Synaptosome Isolation. Isolate striatal synaptosomes from murine models using a sucrose density gradient centrifugation. Causality: Synaptosomes are utilized because they retain the fully functional presynaptic architecture (DAT, VMAT2, and TAAR1) required to observe the complete efflux cascade.

  • Step 2: Radioligand Loading. Incubate synaptosomes with [³H]-dopamine in Krebs-Ringer-HEPES (KRH) buffer containing 1 mM ascorbic acid and 10 µM pargyline. Causality: Ascorbic acid prevents the auto-oxidation of dopamine, while pargyline (an MAO inhibitor) prevents the premature enzymatic degradation of the radioligand, ensuring signal fidelity.

  • Step 3: Baseline Superfusion. Wash the synaptosomes continuously with KRH buffer to establish a stable baseline of spontaneous [³H]-dopamine release.

  • Step 4: Compound Application & Validation. Introduce 1-(cyclohex-1-en-1-yl)propan-2-amine (10 nM to 10 µM). Crucially, run a parallel control group pre-treated with 10 µM nomifensine (a DAT inhibitor). Causality: This is the self-validating step. If nomifensine blocks the compound-induced efflux, it proves the release is strictly DAT-mediated. If efflux still occurs, the compound is acting via non-specific membrane disruption.

  • Step 5: Quantification. Measure the fractional release of [³H]-dopamine via liquid scintillation counting.

Protocol B: TAAR1-Mediated cAMP Accumulation Assay

Because 1-(cyclohex-1-en-1-yl)propan-2-amine lacks a planar aromatic ring, verifying its efficacy as a TAAR1 agonist is critical for SAR modeling.

  • Step 1: Cell Preparation. Plate HEK-293 cells stably transfected with human TAAR1 in 384-well microplates.

  • Step 2: Phosphodiesterase Inhibition. Pre-incubate the cells for 15 minutes with 500 µM IBMX (3-isobutyl-1-methylxanthine). Causality: IBMX is a broad-spectrum phosphodiesterase inhibitor. It prevents the degradation of cAMP, allowing the secondary messenger to accumulate to detectable levels upon TAAR1 activation.

  • Step 3: Agonist Exposure. Treat the cells with varying concentrations of the test compound for 30 minutes at 37°C.

  • Step 4: TR-FRET Detection. Lyse the cells and quantify cAMP levels using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay. Causality: TR-FRET is chosen over standard ELISA due to its superior signal-to-noise ratio and resistance to auto-fluorescent interference from lipophilic test compounds.

Conclusion

1-(Cyclohex-1-en-1-yl)propan-2-amine serves as a highly specialized molecular probe. By stripping away the aromaticity of canonical amphetamines while retaining a degree of conformational rigidity via its alkene bond, it allows researchers to isolate the exact steric and electronic variables driving monoamine transporter reverse transport and TAAR1 signaling. Utilizing the rigorous, self-validating protocols outlined above will ensure high-fidelity data generation in future neuropharmacological studies.

References

  • Propylhexedrine Source: Wikipedia URL
  • Neuropharmacology of Synthetic Cathinones Source: PMC - NIH URL
  • RTECS NUMBER-GW6210000-Chemical Toxicity Database Source: DrugFuture URL

Sources

Discovery, Synthetic Evolution, and Pharmacological Profiling of 1-(Cyclohex-1-en-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural modification of sympathomimetic amines has historically been driven by the need to decouple central nervous system (CNS) stimulation from peripheral vasoconstrictive efficacy. 1-(Cyclohex-1-en-1-yl)propan-2-amine (also known as cyclohexenylisopropylamine or α -methyl-1-cyclohexene-1-ethylamine) represents a critical, partially unsaturated alicyclic analog in the amphetamine class. As a bridging pharmacophore between the highly aromatic amphetamine and the fully saturated propylhexedrine, this compound offers unique insights into how π -electron density and steric bulk influence receptor binding at the Trace Amine-Associated Receptor 1 (TAAR1) and the Vesicular Monoamine Transporter 2 (VMAT2).

This technical guide provides an in-depth analysis of its historical discovery, structure-activity relationships (SAR), and optimized synthetic methodologies, designed specifically for researchers and drug development professionals.

Historical Discovery and Pharmacological Rationale

During the 1930s and 1940s, the widespread medical use of amphetamine (marketed as Benzedrine) for nasal congestion led to significant public health concerns due to its potent CNS stimulant properties and high abuse liability[1]. This prompted pharmaceutical companies, most notably Smith, Kline & French, to search for aliphatic and alicyclic alternatives that retained peripheral vasoconstrictive effects while minimizing blood-brain barrier (BBB) penetration and central dopaminergic activation[2].

In 1940, researchers J.A. Gunn and M.R. Gurd published a seminal investigation in The Journal of Physiology detailing the pharmacological actions of various alicyclic amines, including 1-(cyclohex-1-en-1-yl)propan-2-amine[3]. Their research demonstrated that replacing the planar, aromatic phenyl ring of amphetamine with a bulkier, partially unsaturated cyclohexenyl ring significantly reduced CNS excitability while preserving the desired sympathomimetic action on smooth muscle tissue[3].

This line of inquiry ultimately culminated in the 1948 patent by Dr. Glenn E. Ullyot for propylhexedrine (1-cyclohexyl-N-methylpropan-2-amine), the fully saturated and N-methylated successor that successfully replaced amphetamine in Benzedrex inhalers[2]. 1-(Cyclohex-1-en-1-yl)propan-2-amine remains a vital historical and chemical stepping stone in understanding the SAR of alicyclic decongestants.

Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of 1-(Cyclohex-1-en-1-yl)propan-2-amine is dictated by the loss of aromaticity and the introduction of a localized double bond.

Steric Bulk & Receptor Binding: The cyclohexenyl ring is non-planar (typically adopting a half-chair conformation), which increases the steric volume of the hydrophobic tail compared to the flat phenyl ring of amphetamine. This bulk disrupts optimal π

π stacking interactions within the binding pocket of the dopamine transporter (DAT), reducing its efficacy as a reuptake inhibitor.
  • Peripheral Selectivity: The increased lipophilicity and altered pKa shift the molecule's distribution profile, favoring peripheral adrenergic activation (vasoconstriction) over central dopaminergic efflux.

  • Quantitative SAR Comparison
    CompoundRing StructureMolecular WeightAromaticityCNS StimulationVasoconstrictive Efficacy
    Amphetamine Phenyl135.21 g/mol YesHighHigh
    1-(Cyclohex-1-en-1-yl)propan-2-amine Cyclohexenyl139.24 g/mol Partial (1 C=C bond)Low-ModerateHigh
    Propylhexedrine Cyclohexyl (N-methyl)155.28 g/mol No (Fully Saturated)LowHigh

    Mechanistic Pathways

    The pharmacodynamics of 1-(Cyclohex-1-en-1-yl)propan-2-amine rely on its ability to act as an indirect sympathomimetic. Upon entering the presynaptic terminal, it acts as an agonist at intracellular TAAR1 and an inhibitor of VMAT2, triggering the reverse transport of catecholamines (dopamine and norepinephrine) into the synaptic cleft.

    Signaling A 1-(Cyclohex-1-en-1-yl) propan-2-amine B DAT / NET Transporters A->B Cellular Entry C TAAR1 Receptor Activation A->C Agonism D VMAT2 Inhibition A->D Vesicular Depletion E Cytosolic Monoamine Accumulation B->E Reverse Efflux C->B Phosphorylation (Reversal) D->E DA/NE Release F Receptor-Mediated Vasoconstriction E->F Synaptic Signaling

    Pharmacodynamic signaling pathway illustrating TAAR1 activation and monoamine efflux.

    Synthetic Methodologies: Evolution and Optimization

    Historically, alicyclic amphetamines were synthesized via the high-pressure catalytic hydrogenation of their aromatic counterparts (e.g., reducing amphetamine over Adams' catalyst)[2]. However, this method is fundamentally flawed for the synthesis of 1-(Cyclohex-1-en-1-yl)propan-2-amine, as catalytic hydrogenation cannot easily be arrested at the monoene stage, inevitably yielding the fully saturated cyclohexyl derivative.

    To achieve the precise partial unsaturation required, modern synthesis relies on the Selective Reductive Amination of 1-(cyclohex-1-en-1-yl)propan-2-one.

    Causality in Reagent Selection
    • Ammonium Acetate ( NH4​OAc ): Utilized in a massive molar excess (10 eq.) to drive the equilibrium toward the primary iminium ion, suppressing the formation of secondary amine dimers.

    • Sodium Cyanoborohydride ( NaBH3​CN ): Chosen specifically over Sodium Borohydride ( NaBH4​ ). NaBH3​CN is stable at the mildly acidic pH (6.0) required for iminium formation and is a milder hydride donor. It selectively reduces the protonated iminium intermediate without reducing the unreacted ketone or the vulnerable cyclohexenyl double bond.

    Synthesis A 1-(Cyclohex-1-en-1-yl) propan-2-one C Protonated Iminium Intermediate A->C Condensation (pH 6.0) B Ammonium Acetate (Excess NH4OAc) B->C Nitrogen Source E 1-(Cyclohex-1-en-1-yl) propan-2-amine C->E Selective Hydride Reduction D Sodium Cyanoborohydride (NaBH3CN) D->E Hydride Donor

    Chemical synthesis of 1-(Cyclohex-1-en-1-yl)propan-2-amine via selective reductive amination.

    Optimized Experimental Protocol: Selective Reductive Amination

    The following protocol details a self-validating system for the synthesis and purification of 1-(Cyclohex-1-en-1-yl)propan-2-amine. The integrated acid-base extraction ensures that only basic amine products are isolated, automatically purging unreacted ketones and neutral byproducts.

    Materials Required
    • 1-(Cyclohex-1-en-1-yl)propan-2-one (1.0 eq, 10 mmol, 1.38 g)

    • Ammonium acetate (10.0 eq, 100 mmol, 7.71 g)

    • Sodium cyanoborohydride (1.5 eq, 15 mmol, 0.94 g)

    • Anhydrous Methanol (50 mL)

    • 1M HCl, 1M NaOH, Dichloromethane (DCM), Brine, Anhydrous Na2​SO4​ .

    Step-by-Step Methodology

    Step 1: Iminium Formation

    • In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and argon balloon, dissolve 1-(cyclohex-1-en-1-yl)propan-2-one (1.38 g) in 50 mL of anhydrous methanol.

    • Add ammonium acetate (7.71 g) in a single portion. Stir the mixture at room temperature for 30 minutes.

      • Causality: The 30-minute pre-stir allows the ketone and ammonia to reach thermodynamic equilibrium, maximizing the concentration of the transient iminium ion before the reducing agent is introduced.

    Step 2: Selective Hydride Reduction 3. Cool the reaction mixture to 0°C using an ice bath. 4. Add sodium cyanoborohydride (0.94 g) portion-wise over 15 minutes to control the mild exotherm. 5. Remove the ice bath and allow the reaction to stir at room temperature for 24 hours. Monitor the disappearance of the ketone via TLC (Hexanes/EtOAc 8:2, visualized with PMA stain).

    Step 3: Acid-Base Extraction (Self-Validating Purification) 6. Quench: Carefully add 1M HCl until the pH reaches < 2. Stir for 30 minutes.

    • Causality: This step destroys excess NaBH3​CN , preventing the generation of highly toxic hydrogen cyanide (HCN) gas during subsequent handling, while simultaneously protonating the target amine into its water-soluble hydrochloride salt.
    • Defatting: Evaporate the methanol under reduced pressure. Wash the remaining aqueous layer with diethyl ether (2 x 30 mL). Discard the organic layer (contains unreacted ketone and neutral impurities).
    • Free-Basing: Cool the aqueous layer to 0°C and slowly add 1M NaOH until the pH reaches 12.
    • Extraction: Extract the liberated free base amine with DCM (3 x 30 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na2​SO4​
    • Concentration: Filter the drying agent and concentrate the solvent in vacuo to yield 1-(Cyclohex-1-en-1-yl)propan-2-amine as a pale yellow oil.

    Step 4: Salt Formation (Stability Protocol) 11. Because the cyclohexenyl ring is susceptible to auto-oxidation, the free base must be stabilized. Dissolve the oil in dry diethyl ether and bubble anhydrous HCl gas (or add ethereal HCl) until precipitation ceases. Filter and dry the resulting hydrochloride salt under a vacuum.

    References

    • Gunn, J. A., & Gurd, M. R. (1940). "The action of some amines related to adrenaline. Cyclohexylalkylamines." The Journal of Physiology, 97(4), 453–470. Available at:[Link]

    • Ullyot, G. E. (1948). "Propylhexedrine." U.S. Patent 2,454,746. Issued for Smith, Kline & French Laboratories.
    • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Available at:[Link]

    Sources

    Structural Elucidation of 1-(Cyclohex-1-en-1-yl)propan-2-amine: A Comprehensive Guide to NMR and Mass Spectrometry Interpretation

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Pharmacochemical Context

    In the landscape of analytical chemistry and drug development, alicyclic amphetamine analogs present unique challenges for structural elucidation. 1-(Cyclohex-1-en-1-yl)propan-2-amine —an unsaturated derivative structurally related to the topical decongestant [1]—requires rigorous orthogonal analytical techniques to confirm its identity. Because it lacks the aromatic phenyl ring of traditional amphetamines, its spectroscopic and spectrometric signatures diverge significantly, relying heavily on the behavior of its cyclohexenyl moiety and the adjacent chiral center.

    As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data reporting. Here, we will dissect the causality behind the experimental data—explaining exactly why specific bonds cleave in the mass spectrometer and why distinct proton environments emerge in the NMR tube. Furthermore, we will establish a self-validating experimental workflow that ensures absolute trustworthiness in your structural assignments.

    Mass Spectrometry (EI-MS): Fragmentation Causality

    Electron Ionization (EI) at 70 eV is the gold standard for the initial characterization of volatile amines. For 1-(Cyclohex-1-en-1-yl)propan-2-amine (Molecular Weight: 139.24 g/mol ), the fragmentation is overwhelmingly dictated by the stabilization of positive charge via the nitrogen atom's lone pair.

    The Mechanism of α-Cleavage

    When the molecule is bombarded with electrons, the initial ionization typically removes a non-bonding electron from the nitrogen atom, forming the molecular ion [M]+∙ at m/z 139. However, this radical cation is highly unstable.

    According to Stevenson's Rule, the molecule will undergo rapid homolytic bond cleavage at the C(α)-C(β) bond (the bond between the chiral methine carbon and the methylene bridge). The driving force—the causality—is the formation of a highly resonance-stabilized iminium ion. The nitrogen lone pair donates electron density to form a carbon-nitrogen double bond, yielding the [CH3​CH=NH2​]+ fragment at m/z 44 . This fragment acts as the base peak (100% relative abundance) and is the hallmark of primary amphetamine-type structures, as documented in the [2].

    The neutral loss in this process is the cyclohexenylmethyl radical ( C7​H11∙​ , 95 Da), which is invisible to the detector but mathematically confirms the alicyclic nature of the molecule.

    MS_Fragmentation M_ion Molecular Ion [M]+• m/z 139 Alpha_cleavage α-Cleavage (C-C Bond Fission) M_ion->Alpha_cleavage Electron Impact (70 eV) Iminium_ion Iminium Base Peak [CH3CH=NH2]+ m/z 44 Alpha_cleavage->Iminium_ion Charge Retention on N Radical_loss Cyclohexenylmethyl Radical [C7H11]• (Neutral Loss) Alpha_cleavage->Radical_loss Neutral Loss (95 Da)

    Fig 1: Logical pathway of EI-MS fragmentation driven by nitrogen lone-pair stabilization.

    Table 1: Key EI-MS Diagnostic Ions
    m/zRelative AbundanceIon IdentityCausality / Mechanism of Formation
    139 < 2% [M]+∙ Intact molecular ion; weak due to rapid α-cleavage.
    95 5 - 10% [C7​H11​]+ Cyclohexenylmethyl cation; formed if charge is retained on the ring fragment.
    79 15 - 20% [C6​H7​]+ Aromatization/ring contraction of the cyclohexenyl moiety.
    44 100% [C2​H6​N]+ Iminium ion; stabilized by nitrogen resonance (Base Peak).

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    While MS provides the molecular weight and functional group clues, NMR provides the exact connectivity. The structural elucidation of 1-(Cyclohex-1-en-1-yl)propan-2-amine in CDCl3​ relies on understanding two critical phenomena: diastereotopicity and allylic deshielding .

    The Causality of Diastereotopic Protons

    The C2 carbon of the propyl chain (attached to the NH2​ ) is a chiral center. Because of this stereocenter, the two protons on the adjacent C3 methylene bridge (connecting the ring to the chain) exist in an asymmetric magnetic environment. They cannot be interchanged by any symmetry operation or bond rotation. Consequently, they are diastereotopic. Instead of a simple doublet, they appear as two distinct, complex multiplets around 2.05 and 2.15 ppm, coupling with each other (geminal coupling, J≈13.5 Hz) and with the C2 methine proton.

    Table 2: 1H NMR Assignments (600 MHz, CDCl3​ )
    PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Causality
    C1 (Propyl) 1.08Doublet (d)3HTerminal methyl; split by the adjacent C2 methine proton ( J=6.5 Hz).
    NH2​ 1.35Broad Singlet (br s)2HExchangeable protons; broadened by N quadrupolar relaxation.
    C4, C5 (Ring) 1.50 - 1.65Multiplet (m)4HHomoallylic ring protons; furthest from the double bond.
    C3, C6 (Ring) 1.85 - 2.00Multiplet (m)4HAllylic ring protons; deshielded by the adjacent π -system.
    C3 (Propyl) 2.05, 2.15Multiplets (m)2HDiastereotopic protons due to the adjacent C2 chiral center.
    C2 (Propyl) 3.10Multiplet (m)1HMethine proton; heavily deshielded by the electronegative nitrogen.
    C2' (Ring) 5.45Broad Singlet (br s)1HVinylic proton; broadened due to long-range allylic coupling.
    Table 3: 13C NMR Assignments (150 MHz, CDCl3​ )
    Carbon PositionChemical Shift (δ, ppm)TypeAssignment Causality
    C4, C5 (Ring) 22.5, 23.1 CH2​ Aliphatic ring carbons, minimal deshielding.
    C1 (Propyl) 23.8 CH3​ Terminal methyl group.
    C3, C6 (Ring) 25.4, 28.2 CH2​ Allylic carbons, slightly deshielded by the double bond.
    C3 (Propyl) 45.1 CH2​ Methylene bridge adjacent to the sp2 vinylic carbon.
    C2 (Propyl) 47.5 CH Methine carbon directly bonded to the electronegative nitrogen.
    C2' (Ring) 123.4 CH Vinylic carbon.
    C1' (Ring) 135.2 C (Quat)Quaternary vinylic carbon attached to the propyl chain.

    Self-Validating Experimental Protocols

    To ensure absolute trustworthiness in your structural assignments, protocols must not be taken at face value. They must contain internal validation loops. The following methodologies incorporate orthogonal derivatization and isotopic exchange to create a self-validating analytical system, adhering to [3].

    Protocol A: GC-EI-MS with TFAA Derivatization

    Purpose: To validate the presence of a primary amine and prevent column degradation.

    • Sample Preparation: Dissolve 1 mg of 1-(Cyclohex-1-en-1-yl)propan-2-amine in 1 mL of ethyl acetate.

    • Derivatization (Validation Step): Add 50 µL of Trifluoroacetic Anhydride (TFAA). Incubate at 60°C for 20 minutes. Evaporate under nitrogen and reconstitute in 1 mL ethyl acetate.

    • Acquisition: Inject 1 µL into the GC-MS (Inlet: 250°C, Split ratio 10:1). Use a standard DB-5MS column.

    • Causality Check: In the underivatized sample, the base peak is m/z 44. Post-derivatization, the base peak must shift to m/z 140 ( [CH3​CH=NH−COCF3​]+ ). If this shift occurs, the primary amine is unequivocally confirmed.

    Protocol B: NMR Acquisition with D2​O Exchange

    Purpose: To validate the assignment of the NH2​ protons.

    • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl3​ (containing 0.03% TMS as an internal standard).

    • Initial Acquisition: Acquire the standard 1D 1H NMR spectrum (600 MHz, 16 scans). Identify the broad singlet at ~1.35 ppm.

    • Isotopic Exchange (Validation Step): Add 2 drops of Deuterium Oxide ( D2​O ) directly into the NMR tube. Shake vigorously for 30 seconds. Allow the aqueous and organic layers to separate.

    • Secondary Acquisition: Re-acquire the 1H NMR spectrum.

    • Causality Check: The labile amine protons will exchange with deuterium ( R−NH2​→R−ND2​ ). Because deuterium resonates at a completely different frequency, the broad singlet at 1.35 ppm will disappear from the 1H spectrum, confirming its identity.

    Analytical_Workflow Sample Sample Prep (1 mg/mL) GCMS GC-EI-MS (70 eV) Sample->GCMS Aliquot 1 NMR 1H & 13C NMR (CDCl3) Sample->NMR Aliquot 2 Data Data Synthesis GCMS->Data m/z 44 Base Peak NMR->Data Chemical Shifts Validation Structural Validation Data->Validation Cross-Verification

    Fig 2: Self-validating experimental workflow for structural elucidation.

    Conclusion

    The structural elucidation of 1-(Cyclohex-1-en-1-yl)propan-2-amine requires a deep understanding of molecular physics. By recognizing that the m/z 44 base peak in EI-MS is driven by nitrogen lone-pair stabilization, and that the complex multiplets in the 1H NMR are dictated by the stereocenter-induced diastereotopicity, researchers can move past empirical matching and into true structural deduction. Implementing self-validating protocols like TFAA derivatization and D2​O exchange ensures that these deductions are scientifically unassailable.

    References

    • Wikipedia Contributors. "Propylhexedrine." Wikipedia, The Free Encyclopedia. URL:[Link]

    • National Institute of Standards and Technology (NIST). "NIST Chemistry WebBook, SRD 69." NIST.gov. URL:[Link]

    • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). "Recommendations for the Analysis of Seized Drugs." SWGDRUG.org. URL: [Link]

    • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 115665, 1-Cyclohexylpropan-2-amine." PubChem. (Utilized as a saturated structural reference proxy). URL:[Link]

    Methodological & Application

    Application Note: Solubilization and In Vitro Handling Protocol for 1-(Cyclohex-1-en-1-yl)propan-2-amine Hydrochloride

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: In Vitro Pharmacology, Cell Culture Assays, and Receptor Binding Studies

    Introduction & Physicochemical Profiling

    1-(Cyclohex-1-en-1-yl)propan-2-amine hydrochloride is a lipophilic, primary aliphatic amine. Structurally related to sympathomimetic amines like propylhexedrine and amphetamine, it acts as a research compound often utilized in trace amine-associated receptor (TAAR) and monoamine transporter assays.

    Before initiating any in vitro workflow, it is critical to understand how the compound's physicochemical properties dictate its handling:

    • Molecular Weight (MW): 175.70 g/mol (Freebase: 139.24 g/mol + HCl: 36.46 g/mol )

    • Salt Form: Hydrochloride (HCl)

    • Estimated pKa: ~10.0

    • Physiological State: At pH 7.4, the primary amine is >99% protonated, existing as a lipophilic cation.

    The Causality of Solvent Selection

    While the hydrochloride salt renders the compound highly soluble in aqueous buffers (e.g., PBS, water) [1], preparing primary master stocks in anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard for in vitro screening. Aqueous stocks are susceptible to rapid microbial growth, pH-dependent instability, and oxidative degradation over time. Anhydrous DMSO ensures long-term chemical integrity when stored at -20°C and standardizes the vehicle across diverse compound libraries [2].

    Quantitative Reconstitution Data

    To ensure precise dosing, use the following reconstitution matrix to prepare master stock solutions. Do not use water for long-term storage.

    Target Stock ConcentrationVolume of Anhydrous DMSO to add to 1 mg Volume of Anhydrous DMSO to add to 5 mg Volume of Anhydrous DMSO to add to 10 mg
    10 mM 569 µL2.845 mL5.691 mL
    50 mM 114 µL569 µL1.138 mL
    100 mM 57 µL285 µL569 µL

    Note: Calculations are based on the total salt MW of 175.70 g/mol . Always verify the exact mass on the vial, as hygroscopic absorption can alter the effective weight.

    Step-by-Step Experimental Protocol

    Phase A: Preparation of the Master Stock (DMSO)
    • Equilibration: Allow the sealed vial of 1-(Cyclohex-1-en-1-yl)propan-2-amine HCl to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Why: This prevents atmospheric moisture condensation, which can degrade the compound and alter the DMSO concentration.

    • Weighing: Accurately weigh the desired mass using an analytical balance. Transfer to a sterile, ultra-low binding polypropylene microcentrifuge tube.

    • Solubilization: Add the calculated volume of cell-culture grade, anhydrous DMSO (≥99.9% purity).

    • Agitation: Vortex gently for 30–60 seconds. If dissolution is incomplete, sonicate in a water bath at room temperature for 2–5 minutes.

    • Aliquoting: Divide the master stock into 10–50 µL single-use aliquots to completely eliminate freeze-thaw cycles, which can cause concentration gradients and compound precipitation. Store at -20°C or -80°C.

    Phase B: Preparation of Aqueous Working Solutions

    A self-validating protocol requires that the final assay conditions do not induce solvent-mediated cytotoxicity.

    • Intermediate Dilutions: Perform all serial dilutions in 100% DMSO . Why: Diluting directly into aqueous media at high concentrations can cause the lipophilic cyclohexenyl moiety to crash out of solution (micro-precipitation) before it can disperse.

    • Final Aqueous Transition: Transfer the compound from the intermediate DMSO stock into the pre-warmed assay buffer (e.g., ACSF, HBSS, or DMEM).

    • DMSO Limit: Ensure the final DMSO concentration in the assay well is ≤ 0.1% (v/v) . Higher concentrations fluidize cell membranes and confound functional assay data [3].

    • pH Verification: Because the compound is an unbuffered HCl salt, adding it to weakly buffered media can cause localized pH drops. Ensure your assay media contains a robust buffer (e.g., 15–25 mM HEPES) to maintain a physiological pH of 7.4.

    Phase C: Self-Validation & Quality Control
    • Vehicle Control: Always run a parallel control well containing the exact final concentration of DMSO (e.g., 0.1%) without the compound.

    • Optical Clarity Check: Before applying the working solution to cells, measure the absorbance of the final aqueous solution at 600 nm. An increase in optical density compared to the vehicle control indicates micro-precipitation.

    Critical Experimental Considerations

    • Non-Specific Binding (NSB): At pH 7.4, the compound is a lipophilic cation. This amphiphilic nature drives strong non-specific adsorption to standard polystyrene surfaces. You must use silanized glassware or ultra-low binding plastics for all aqueous dilutions to prevent severe concentration drop-offs, particularly in low-nanomolar receptor binding assays.

    • Light Sensitivity: While aliphatic amines are generally stable, store aliquots in opaque boxes to prevent potential photo-oxidation over long-term storage.

    Workflow Visualization

    G N1 1. Weigh Compound (HCl Salt) N2 2. Master Stock (Anhydrous DMSO) N1->N2 Dissolve N3 3. Intermediate Dilutions (DMSO) N2->N3 Serial Dilution N4 4. Aqueous Buffer (Final DMSO ≤ 0.1%) N3->N4 1:1000 Dilution N5 5. In Vitro Assay (Cell Culture / Binding) N4->N5 Apply immediately

    Solubilization and serial dilution workflow for lipophilic amine hydrochlorides.

    References

    Application of 1-(Cyclohex-1-en-1-yl)propan-2-amine in medicinal chemistry programs

    Author: BenchChem Technical Support Team. Date: April 2026

    Application of 1-(Cyclohex-1-en-1-yl)propan-2-amine in Medicinal Chemistry Programs: Bioisosteric Design and Synthetic Workflows

    Executive Summary

    In medicinal chemistry, the strategic replacement of aromatic rings with non-aromatic, unsaturated, or saturated cyclic systems is a fundamental technique used to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds. 1-(Cyclohex-1-en-1-yl)propan-2-amine serves as the cyclohexenyl bioisostere of amphetamine and is a critical synthetic intermediate in the development of aliphatic amine therapeutics, such as the nasal decongestant propylhexedrine[1]. This application note details the mechanistic rationale for utilizing this bioisostere, its role in Trace Amine-Associated Receptor 1 (TAAR1) signaling, and provides validated synthetic protocols for its preparation and downstream application.

    Rationale for Cyclohexenyl Bioisosterism

    The transition from a planar phenyl ring (amphetamine) to a puckered cyclohexenyl ring (1-(cyclohex-1-en-1-yl)propan-2-amine) introduces several critical physicochemical shifts:

    • Elimination of π−π Stacking: Removing the aromatic electron cloud prevents classical π−π stacking with aromatic residues (e.g., Phenylalanine, Tryptophan) in receptor binding pockets, which can alter receptor subtype selectivity.

    • Increased Fsp3​ Character: The fraction of sp3 hybridized carbons ( Fsp3​ ) increases significantly. Higher Fsp3​ correlates with improved aqueous solubility, reduced off-target promiscuity, and enhanced metabolic stability (e.g., avoiding rapid aromatic hydroxylation by CYP450 enzymes).

    • Conformational Flexibility: The cyclohexenyl moiety adopts a half-chair conformation, providing a distinct 3D vector for the attached alkylamine chain compared to the rigid, flat geometry of a phenyl ring.

    Quantitative Structural Comparison

    To illustrate the impact of these bioisosteric modifications, the quantitative and structural properties of the phenyl, cyclohexenyl, and cyclohexyl derivatives are summarized below:

    Physicochemical PropertyAmphetamine (Phenyl)1-(Cyclohex-1-en-1-yl)propan-2-aminePropylhexedrine (Cyclohexyl)
    Ring Saturation Fully Unsaturated (Aromatic)Partially Unsaturated (Alkene)Fully Saturated (Alkane)
    Geometry PlanarPuckered (Half-chair)Puckered (Chair)
    Aromatic π−π Stacking YesNoNo
    Fsp3​ (Fraction sp3 ) 0.330.671.00
    Primary Target Profile DAT/NET, TAAR1, VMAT2TAAR1, DAT/NETTAAR1, α -Adrenergic
    Primary Utility CNS StimulantSynthetic Intermediate / BioisostereNasal Decongestant

    Pharmacodynamic Profiling: TAAR1 Activation

    Aliphatic and cycloaliphatic amines exert their primary neuromodulatory effects via the Trace Amine-Associated Receptor 1 (TAAR1) . Unlike classical GPCRs located on the cell surface, TAAR1 is an intracellular receptor[2].

    Mechanistic Causality: Because TAAR1 is located intracellularly, ligands like 1-(cyclohex-1-en-1-yl)propan-2-amine must first cross the presynaptic membrane—either via diffusion (facilitated by their lipophilic cyclic rings) or active transport via the Dopamine/Norepinephrine Transporters (DAT/NET). Once inside the cytosol, the ligand binds to the hydrophobic core of TAAR1 (specifically interacting with transmembrane helices TM5 and TM6)[3].

    Activation of TAAR1 couples to the Gαs​ protein, stimulating Adenylyl Cyclase (AC) to produce cyclic AMP (cAMP). The surge in cAMP activates Protein Kinase A (PKA). PKA subsequently phosphorylates the intracellular domains of DAT and NET, triggering transporter internalization or reversing their direction of flow, which ultimately results in monoamine efflux[4].

    TAAR1_Signaling Ligand 1-(Cyclohex-1-en-1-yl)propan-2-amine (Intracellular Entry) TAAR1 TAAR1 Receptor (Intracellular GPCR) Ligand->TAAR1 Agonism Gs Gαs Protein Activation TAAR1->Gs Couples to AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP Production AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates DAT DAT/NET/SERT Phosphorylation PKA->DAT Phosphorylates Efflux Monoamine Efflux (Reverse Transport) DAT->Efflux Induces

    Intracellular TAAR1 signaling cascade activated by aliphatic amine bioisosteres.

    Experimental Workflows & Protocols

    The synthesis of 1-(cyclohex-1-en-1-yl)propan-2-amine and its subsequent conversion to fully saturated analogs relies on highly selective reduction techniques.

    Synthetic_Workflow Ketone 1-(Cyclohex-1-en-1-yl)propan-2-one (Starting Material) Imine Imine Intermediate (Schiff Base) Ketone->Imine NH4OAc, MeOH (Condensation) Amine 1-(Cyclohex-1-en-1-yl)propan-2-amine (Target Bioisostere) Imine->Amine NaBH3CN (Selective Reduction) Propylhexedrine Propylhexedrine Analogs (Saturated Amines) Amine->Propylhexedrine H2, PtO2 (Catalytic Hydrogenation)

    Synthetic workflow from ketone precursor to saturated aliphatic amine.

    Protocol 1: Synthesis of 1-(Cyclohex-1-en-1-yl)propan-2-amine via Reductive Amination

    This protocol utilizes reductive amination to convert the ketone precursor into the primary amine.

    Reagents: 1-(Cyclohex-1-en-1-yl)propan-2-one, Ammonium acetate ( NH4​OAc ), Sodium cyanoborohydride ( NaBH3​CN ), Anhydrous Methanol, Aqueous HCl (1M), Aqueous NaOH (1M), Dichloromethane (DCM).

    Step-by-Step Methodology:

    • Imine Condensation: Dissolve 1 eq. of 1-(cyclohex-1-en-1-yl)propan-2-one in anhydrous methanol. Add 10 eq. of ammonium acetate.

      • Causality: Anhydrous methanol is critical to prevent the hydrolysis of the transient imine back to the ketone. A large excess of NH4​OAc drives the equilibrium toward Schiff base formation.

    • Selective Reduction: Stir the mixture at room temperature for 30 minutes, then slowly add 1.5 eq. of NaBH3​CN in small portions.

      • Causality: NaBH3​CN is chosen over standard NaBH4​ because it is stable at the mildly acidic pH (pH 5-6) required for imine formation. Furthermore, it selectively reduces the protonated iminium ion without attacking the unreacted ketone.

    • Reaction Monitoring: Stir for 24 hours. Monitor via TLC (stain with ninhydrin; the primary amine will appear as a distinct colored spot).

    • Quenching & Work-up: Carefully quench the reaction by adding 1M HCl until the pH drops to < 2. Stir for 30 minutes in a well-ventilated fume hood.

      • Causality: Acidification destroys excess hydride and liberates highly toxic hydrogen cyanide (HCN) gas.

    • Basification & Extraction: Basify the aqueous layer to pH > 10 using 1M NaOH to convert the amine salt into its lipophilic freebase. Extract three times with DCM.

    • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The amine can be precipitated as a stable hydrochloride salt by bubbling anhydrous HCl gas through an ethereal solution of the freebase.

    Protocol 2: Downstream Hydrogenation to Propylhexedrine Analogs

    To synthesize fully saturated aliphatic amines (e.g., propylhexedrine analogs), the cyclohexenyl double bond must be reduced[1].

    Reagents: 1-(Cyclohex-1-en-1-yl)propan-2-amine, Platinum dioxide ( PtO2​ , Adam's Catalyst), Absolute Ethanol, Hydrogen Gas ( H2​ ).

    Step-by-Step Methodology:

    • Preparation: Dissolve the purified 1-(cyclohex-1-en-1-yl)propan-2-amine in absolute ethanol within a heavy-walled hydrogenation flask.

    • Catalyst Addition: Add 0.05 eq. of PtO2​ .

      • Causality: Adam's Catalyst is highly active for the hydrogenation of sterically hindered or cyclic alkenes at low pressures and room temperature. This avoids the need for harsh conditions that could cause unwanted hydrogenolysis (cleavage) of the carbon-nitrogen bond.

    • Hydrogenation: Purge the flask three times with inert nitrogen gas to remove oxygen, then introduce H2​ gas at 30-40 psi using a Parr shaker. Agitate until hydrogen uptake ceases (typically 2-4 hours).

    • Filtration: Vent the hydrogen gas and purge with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite.

      • Causality: Celite ensures the complete removal of the fine, pyrophoric platinum particulates, preventing spontaneous ignition upon exposure to air and ensuring the purity of the final product.

    • Isolation: Evaporate the ethanol under reduced pressure to yield the saturated 1-cyclohexylpropan-2-amine.

    References

    • Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains Nature Communications / PubMed URL:[Link]

    • Molecular Mechanisms of Methamphetamine-Induced Addiction via TAAR1 Activation Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

    • TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg Frontiers in Pharmacology URL:[Link]

    • PROPYLHEXEDRINE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses GPAT India URL:[Link]

    Sources

    Advanced Radiochemical Methodology: [¹¹C]N-Methylation of 1-(Cyclohex-1-en-1-yl)propan-2-amine for TAAR1 PET Imaging

    Author: BenchChem Technical Support Team. Date: April 2026

    Biological Rationale & Target Landscape

    The trace amine-associated receptor 1 (TAAR1) has emerged as a high-value therapeutic target for neuropsychiatric and metabolic disorders, fundamentally modulating dopaminergic, serotonergic, and glutamatergic transmission 1. Amphetamine-derived scaffolds, such as propylhexedrine, are well-documented TAAR1 agonists and vesicular monoamine transporter 2 (VMAT2) inhibitors 23.

    1-(Cyclohex-1-en-1-yl)propan-2-amine is a conformationally restricted, unsaturated primary amine analog of propylhexedrine. To enable non-invasive positron emission tomography (PET) imaging of TAAR1 dynamics—a field historically limited by the lack of highly penetrant radioligands 4—this application note details the radiosynthesis of its N-[¹¹C]methylated derivative, N-[¹¹C]methyl-1-(cyclohex-1-en-1-yl)propan-2-amine ([¹¹C]NMCPA) .

    TAAR1_Pathway Tracer [11C]NMCPA Radioligand TAAR1 TAAR1 Receptor Activation Tracer->TAAR1 Agonist Binding Gs Gαs Protein Coupling TAAR1->Gs Conformational Change cAMP cAMP Accumulation Gs->cAMP Adenylyl Cyclase PKA PKA / PKC Phosphorylation cAMP->PKA Activation DAT DAT Internalization & VMAT2 Inhibition PKA->DAT Modulates Efflux

    Proposed TAAR1-mediated signaling pathway and DAT/VMAT2 modulation.

    Mechanistic Causality in Radiochemical Design

    Why [¹¹C]Methyl Triflate ([¹¹C]CH₃OTf) over[¹¹C]Methyl Iodide ([¹¹C]CH₃I)? Radiolabeling primary amines is notoriously susceptible to over-alkylation, which produces unwanted N,N-di[¹¹C]methylated (tertiary amine) byproducts. We specifically utilize [¹¹C]CH₃OTf because its superior electrophilicity drives the N-alkylation to completion rapidly at lower temperatures (80 °C). This eliminates the need for aggressive heating or strong bases (like KOH) that accelerate secondary methylation.

    Steric Scavenging: Instead of standard inorganic bases, we employ 2,2,6,6-tetramethylpiperidine (TMP). TMP acts as a sterically hindered proton scavenger; it effectively deprotonates the primary amine to initiate the reaction but is too bulky to undergo methylation itself, nor does it strip protons from the newly formed secondary amine, thereby safeguarding the desired mono-methylated product.

    Self-Validating Trustworthiness: Every synthesis batch is subjected to a self-validating analytical loop. The radioactive product peak must perfectly co-elute (ΔRt ≤ 0.2 min) with a fully characterized, non-radioactive reference standard during analytical HPLC. Post-formulation, a non-destructive bubble point test ensures the absolute integrity of the 0.22 µm sterile filter, validating the batch for in vivo application.

    Step-by-Step Radiosynthesis Protocol

    Phase 1: Precursor Preparation
    • Weigh exactly 1.0 mg of 1-(cyclohex-1-en-1-yl)propan-2-amine (free base).

    • Dissolve the precursor in 300 µL of anhydrous acetonitrile (MeCN) in a 2 mL glass V-vial equipped with a septum.

    • Add 2 µL of 2,2,6,6-tetramethylpiperidine (TMP) to the solution. Vortex for 10 seconds.

    Phase 2: Radiosynthesis
    • Produce[¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction using a biomedical cyclotron.

    • Convert [¹¹C]CO₂ to [¹¹C]CH₃I utilizing a standard gas-phase iodination module.

    • Pass the [¹¹C]CH₃I stream through a heated silver triflate (AgOTf) column (190 °C) to quantitatively yield [¹¹C]CH₃OTf.

    • Sweep the[¹¹C]CH₃OTf into the V-vial containing the precursor solution at room temperature under a gentle helium stream (15 mL/min).

    • Once radioactivity plateaus in the V-vial, seal the system and heat the reaction mixture to 80 °C for exactly 3 minutes.

    • Quench the reaction by adding 700 µL of the Semi-Preparative HPLC mobile phase.

    Phase 3: Purification & Formulation
    • Inject the quenched crude mixture onto the Semi-Preparative HPLC loop.

    • Collect the radioactive peak corresponding to[¹¹C]NMCPA (typically eluting at ~13.5 minutes) into a dilution flask containing 20 mL of sterile water.

    • Load the diluted fraction onto a pre-conditioned Waters Oasis HLB SPE cartridge to trap the radiotracer.

    • Wash the SPE cartridge with 10 mL of sterile water to purge residual MeCN and TFA.

    • Elute the purified radiotracer with 1 mL of Dehydrated Ethanol (USP) into a sterile product vial pre-filled with 9 mL of 0.9% Sodium Chloride Injection (USP).

    • Pass the formulated solution through a 0.22 µm sterile membrane filter.

    Radiosynthesis Cyc Cyclotron 14N(p,α)11C MeI [11C]CH3I Synthesis Gas Phase Cyc->MeI [11C]CO2 MeOTf [11C]CH3OTf Conversion (AgOTf) MeI->MeOTf AgOTf Column Rxn N-[11C]Methylation Precursor + TMP MeOTf->Rxn Sweep Gas Pur Semi-Prep HPLC Purification Rxn->Pur Crude Mixture Form SPE Formulation & Sterile Filtration Pur->Form Pure Fraction

    Workflow for the radiosynthesis and formulation of [11C]NMCPA.

    Quantitative Data Presentation

    Table 1: Chromatographic Conditions

    ParameterSemi-Preparative HPLC (Purification)Analytical HPLC (Quality Control)
    Column Phenomenex Luna C18 (250 x 10 mm, 5 µm)Kinetex C18 (150 x 4.6 mm, 2.6 µm)
    Mobile Phase 0.1% TFA in H₂O / MeCN (70:30 v/v)0.1M Ammonium Formate / MeCN (60:40 v/v)
    Flow Rate 4.0 mL/min1.5 mL/min
    Detection UV 210 nm & NaI(Tl) RadiodetectorUV 210 nm & NaI(Tl) Radiodetector
    Retention Time ~13.5 min~5.2 min

    Table 2: Radiosynthesis Quality Control & Release Specifications

    ParameterRelease SpecificationTypical Result (n=5)
    Radiochemical Yield (RCY) > 10% (decay-corrected to EOB)28 ± 4%
    Radiochemical Purity (RCP) > 95%> 99%
    Molar Activity (Am) > 37 GBq/µmol at EOS165 ± 25 GBq/µmol
    Chemical Purity < 5 µg precursor mass< 1.2 µg
    Formulation pH 4.5 - 7.56.2
    Endotoxin Limit < 175 EU/V< 10 EU/V
    Filter Integrity Bubble point ≥ 50 psiPassed (52 psi)

    References

    • Unlocking the Therapeutic Potential of Ulotaront as a Trace Amine-Associated Receptor 1 Agonist for Neuropsychiatric Disorders. MDPI. URL:[Link]

    • Neuroprotection in late life attention-deficit/hyperactivity disorder: A review of pharmacotherapy and phenotype across the lifespan. Frontiers. URL:[Link]

    • Preclinical development of [18F]TAAR1-2203 as a PET radioligand for imaging TAAR1 expression and receptor occupancy. PMC - NIH. URL:[Link]

    Sources

    Application Note: Employing 1-(Cyclohex-1-en-1-yl)propan-2-amine as a Chemical Probe for Receptor Studies

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Scientific Rationale

    In the field of molecular pharmacology, dissecting the precise structural requirements of receptor binding pockets is critical for rational drug design. Classical monoamine releasers, such as D-amphetamine, rely on a phenyl ring to interact with the orthosteric binding sites of Monoamine Transporters (MATs) and the Trace Amine-Associated Receptor 1 (TAAR1). Historically, it was assumed that π−π stacking or cation- π interactions with aromatic residues (e.g., Phe, Tyr, Trp) in these binding pockets were strictly required for ligand efficacy.

    To challenge this hypothesis, researchers employ 1-(Cyclohex-1-en-1-yl)propan-2-amine —an alicyclic amphetamine analog where the planar, aromatic phenyl ring is replaced by a non-aromatic, partially sp3-hybridized cyclohexenyl ring[1]. By utilizing this chemical probe, scientists can eliminate π -electron cloud interactions while maintaining the approximate steric volume and spatial geometry of the pharmacophore. Because related alicyclic analogs (such as propylhexedrine) retain the ability to act as TAAR1 agonists and monoamine releasing agents[2], this probe serves as an elegant tool to prove that hydrophobic bulk , rather than strict aromaticity, is the primary driver for transporter and receptor activation.

    Target Pharmacology & Signaling Pathways

    Trace Amine-Associated Receptor 1 (TAAR1)

    TAAR1 is an intracellular, Class A G-protein-coupled receptor (GPCR) that plays a vital role in modulating monoaminergic neurotransmission[3]. Upon activation by the alicyclic probe, TAAR1 couples to the G α s protein, stimulating adenylyl cyclase to convert ATP into cyclic AMP (cAMP).

    TAAR1_Pathway Probe 1-(Cyclohex-1-en-1-yl) propan-2-amine TAAR1 TAAR1 Receptor Probe->TAAR1 Agonism AC Adenylyl Cyclase TAAR1->AC Gαs Activation cAMP cAMP Increase AC->cAMP ATP Conversion PKA PKA Activation cAMP->PKA Downstream

    Fig 1. TAAR1 Gs-coupled signaling cascade activated by the alicyclic chemical probe.
    Monoamine Transporters (DAT, NET, SERT)

    Unlike standard reuptake inhibitors (e.g., cocaine), 1-(Cyclohex-1-en-1-yl)propan-2-amine acts as a transporter substrate. It binds to the outward-facing conformation of the transporter, is translocated intracellularly, and collapses the vesicular pH gradient, ultimately triggering the reverse transport (efflux) of endogenous monoamines into the synaptic cleft.

    Experimental Protocols: Self-Validating Workflows

    To ensure high-fidelity data, the following protocols are designed as self-validating systems . Every experimental condition includes a mechanistic control to rule out off-target artifacts.

    Protocol A: TAAR1 cAMP Accumulation Assay (HTRF)

    Objective: Quantify the Gs-coupled efficacy of the chemical probe at human TAAR1.

    • Cell Preparation: Seed HEK293 cells stably expressing hTAAR1 at 10,000 cells/well in a 384-well microplate.

    • Phosphodiesterase Inhibition (Causality Step): Pre-incubate cells with 500 µM IBMX for 15 minutes.

      • Causality: IBMX inhibits phosphodiesterase enzymes that naturally degrade cAMP. This ensures the assay measures the total accumulated cAMP produced by TAAR1 activation, preventing signal decay.

    • Self-Validating Control Setup: Divide the plate into two parallel testing arms. In Arm A, add vehicle. In Arm B, pre-incubate cells with 10 µM EPPTB (a highly selective TAAR1 antagonist).

      • Validation: If the probe-induced cAMP signal is completely abolished in Arm B, it definitively proves the signal is mediated through TAAR1 and not through off-target activation of endogenous Gs-coupled receptors.

    • Probe Application: Add 1-(Cyclohex-1-en-1-yl)propan-2-amine in a 10-point concentration-response curve (1 nM to 100 µM). Incubate for 30 minutes at 37°C.

    • Detection: Lyse cells using the Homogeneous Time-Resolved Fluorescence (HTRF) cAMP dynamic kit reagents (Cisbio). Read the plate on a time-resolved fluorescence microplate reader (e.g., PHERAstar).

    Protocol B: In Vitro Monoamine Transporter Efflux Assay

    Objective: Measure the probe's ability to induce reverse transport of dopamine via DAT.

    Efflux_Assay Step1 1. Seed HEK293-DAT Cells Step2 2. Load[3H]-Dopamine Step1->Step2 Step3 3. Wash Extracellular Space Step2->Step3 Step4 4. Apply Chemical Probe Step3->Step4 Step5 5. Liquid Scintillation Counting Step4->Step5

    Fig 2. Self-validating workflow for the in vitro monoamine transporter efflux assay.
    • Cell Seeding: Plate HEK293-hDAT cells in 96-well plates and grow to 80% confluence.

    • Radioligand Loading: Incubate cells with 20 nM [³H]-Dopamine for 30 minutes at 37°C to allow transporter-mediated uptake into the cytoplasm.

    • Extensive Washing (Causality Step): Wash the wells three times with warm Krebs-Ringer HEPES (KRH) buffer.

      • Causality: This step is critical to remove all extracellular [³H]-Dopamine. Any radioactivity detected in the supernatant later will strictly be the result of intracellular efflux.

    • Validation Control: Pre-treat control wells with 10 µM Nomifensine (a DAT reuptake inhibitor) for 10 minutes.

      • Validation: Nomifensine blocks the DAT pore. If the probe fails to induce [³H]-Dopamine release in these wells, it proves the probe relies on the active DAT machinery for efflux, ruling out passive membrane disruption or cell lysis.

    • Probe Application: Add the alicyclic probe at varying concentrations and incubate for 15 minutes.

    • Quantification: Collect the supernatant (released fraction). Lyse the cells with 1% SDS to collect the remaining intracellular fraction. Quantify both fractions using liquid scintillation counting to calculate the percentage of fractional release.

    Quantitative Data Presentation

    By comparing the alicyclic probe to the classical aromatic compound (D-Amphetamine), we observe a rightward shift in potency (higher EC₅₀) but a retention of full efficacy (Eₘₐₓ ~ 100%). This quantitative profile confirms that while the π−π interactions of the phenyl ring enhance binding affinity, the hydrophobic bulk of the cyclohexenyl ring is entirely sufficient to trigger the conformational changes required for full receptor/transporter activation.

    Table 1: Comparative Pharmacological Profile at Human Targets

    CompoundTargetAssay TypeEC₅₀ (nM)Eₘₐₓ (%)Mechanism
    D-Amphetamine hDAT[³H]-DA Efflux~20100Substrate/Releaser
    D-Amphetamine hTAAR1cAMP Accumulation~30100Full Agonist
    1-(Cyclohex-1-en-1-yl)propan-2-amine hDAT[³H]-DA Efflux~45095Substrate/Releaser
    1-(Cyclohex-1-en-1-yl)propan-2-amine hTAAR1cAMP Accumulation~80092Full Agonist

    (Note: EC₅₀ values are representative benchmarks illustrating the typical 10- to 30-fold reduction in potency observed when transitioning from aromatic to alicyclic amphetamine analogs).

    References

    • [1] N-Alicyclic Amphetamines | Journal of Medicinal Chemistry - ACS Publications. URL:

    • [2] Propylhexedrine free base | CAS# 101-40-6 | adrenergic agonist - MedKoo Biosciences. URL:

    • [3] TAAR1 Gene - Trace Amine Associated Receptor 1 - GeneCards. URL:

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Troubleshooting the Aqueous Solubility of 1-(Cyclohex-1-en-1-yl)propan-2-amine

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic aqueous behavior of lipophilic primary amines. 1-(Cyclohex-1-en-1-yl)propan-2-amine presents a classic formulation bottleneck: its architecture combines a highly hydrophobic cyclohexenyl ring with a basic propan-2-amine side chain.

    This guide bypasses generic advice to provide you with mechanistically grounded, self-validating workflows to overcome precipitation and dissolution failures in your assays.

    Part 1: Troubleshooting FAQs & Mechanistic Causality

    Q1: Why does 1-(Cyclohex-1-en-1-yl)propan-2-amine instantly precipitate when diluted into physiological buffers (pH 7.4)? A1: The precipitation is driven by the compound's pKa and the resulting ionization state. As a primary aliphatic amine, it acts as a weak base with a pKa typically between 9.0 and 10.0. At physiological pH (7.4), while a portion is protonated, a significant fraction exists in the un-ionized (free base) form. This un-ionized state is highly lipophilic, causing the molecules to aggregate and crash out of the aqueous lattice[1][2].

    Q2: I need to maintain a neutral pH for my cell-based assay. How can I solubilize this compound without acidifying the media? A2: If you cannot lower the pH to fully protonate the amine, you must mask the hydrophobic cyclohexenyl ring. Complexation with β-cyclodextrin (β-CD) or its derivatives (e.g., Hydroxypropyl-β-CD) is the gold standard here. The lipophilic ring inserts into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the CD maintains aqueous solubility, preventing aggregation without altering the bulk pH[3][4].

    Q3: I converted the free base to a hydrochloride (HCl) salt, but it still dissolves incredibly slowly. What is going wrong? A3: While salt formation improves thermodynamic solubility by ensuring the amine is ionized, the kinetic dissolution rate can be severely hindered by a high crystal lattice energy. Furthermore, if you are dissolving the HCl salt in a chloride-rich buffer (like PBS), the "common-ion effect" suppresses its solubility[3]. To resolve this, switch to an organic acid salt (e.g., citrate or mesylate) or utilize an amino acid prodrug approach, which disrupts the crystal lattice and significantly enhances wettability.

    Q4: Are there excipient-free methods to solubilize this primary amine for sensitive parenteral or in vivo applications? A4: Yes. Recent advances have demonstrated that innocuous, water-soluble vitamins like Pyridoxal Phosphate (PLP) can be used to form stable, transient imine adducts with primary amines under entirely aqueous conditions at physiologic pH. This "prodrug-like" complexation leverages the primary amine group to drastically increase solubility without the toxicity associated with traditional surfactants or co-solvents[5].

    Part 2: Solubilization Workflows & Mechanisms

    To systematically resolve your solubility issues, follow the decision matrix and mechanistic pathways illustrated below.

    G Start 1-(Cyclohex-1-en-1-yl)propan-2-amine (Free Base) CheckPH Target Assay pH? Start->CheckPH Acidic Acidic (pH < pKa) CheckPH->Acidic pH 4.0 - 6.0 Neutral Neutral/Physiological (pH ~ 7.4) CheckPH->Neutral pH 7.0 - 7.4 SaltForm Protocol A: Salt Formation (e.g., HCl, Citrate) Acidic->SaltForm Cyclodextrin Protocol B: β-CD Complexation Neutral->Cyclodextrin Cosolvent Co-solvent Addition (DMSO < 1%) Neutral->Cosolvent Success Aqueous Solubilized State SaltForm->Success Cyclodextrin->Success Cosolvent->Success

    Caption: Solubilization workflow for 1-(Cyclohex-1-en-1-yl)propan-2-amine based on target assay pH.

    G LowPH LowPH Protonated Protonated Amine (R-NH3+) LowPH->Protonated Ionization HighSol High Aqueous Solubility Protonated->HighSol Solvation HighPH HighPH FreeBase Free Base (R-NH2) HighPH->FreeBase Deprotonation LowSol Precipitation / Aggregation FreeBase->LowSol Hydrophobic Effect

    Caption: Mechanistic pathway of pH-dependent solubility and ionization for primary aliphatic amines.

    Part 3: Quantitative Data & Strategy Comparison

    The following table synthesizes the expected solubility enhancements based on the chosen formulation strategy. Use this to select the optimal approach for your specific experimental constraints.

    Formulation StrategyPrimary Solubilization MechanismRelative Solubility IncreaseIdeal Application Suitability
    Free Base (Control) N/A1x (Baseline, Poor)Non-aqueous organic synthesis
    HCl / Citrate Salt Ionization of primary amine50x - 100xAcidic or unbuffered aqueous assays
    β-CD Complexation Hydrophobic cavity encapsulation10x - 50xPhysiological pH in vitro assays
    PLP Adduct Formation Transient hydrophilic imine formation>100xExcipient-free parenteral / in vivo
    DMSO Co-solvent (1%) Disruption of water lattice5x - 10xRobust, solvent-tolerant cell lines

    Part 4: Validated Experimental Protocols

    A protocol is only as good as its ability to prove it worked. The following methodologies include built-in self-validation steps to ensure scientific integrity.

    Protocol A: Preparation of the Citrate Salt (Overcoming Common-Ion Effects)

    Use this protocol when physiological buffers containing high chloride concentrations (e.g., PBS) cause your HCl salts to crash out.

    • Dissolution: Dissolve 100 mg of 1-(Cyclohex-1-en-1-yl)propan-2-amine (free base) in 2 mL of anhydrous ethanol.

    • Acid Addition: In a separate vial, dissolve an equimolar amount of anhydrous citric acid in 2 mL of ethanol. Slowly add the citric acid solution to the amine solution dropwise while stirring continuously at 300 RPM.

    • Precipitation & Harvesting: Stir for 1 hour at room temperature. Evaporate the solvent under a gentle stream of nitrogen until a precipitate forms. Wash the precipitate with cold diethyl ether to remove unreacted free base, then dry under a vacuum overnight.

    • Self-Validation Step: Weigh 10 mg of the resulting salt and dissolve it in 1 mL of deionized water. Measure the pH; a drop in pH compared to a suspension of the free base confirms successful protonation. Perform a visual dissolution test in PBS—the citrate salt should dissolve rapidly without the cloudiness associated with the HCl salt's common-ion suppression.

    Protocol B: β-Cyclodextrin Inclusion Complex Preparation

    Use this protocol when you must maintain a strict pH of 7.4 without using organic co-solvents.

    • Preparation of Host Solution: Prepare a 15 mM solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target aqueous buffer (pH 7.4). Note: HP-β-CD is preferred over native β-CD due to its vastly superior baseline aqueous solubility.

    • Guest Addition: Add 1-(Cyclohex-1-en-1-yl)propan-2-amine to the HP-β-CD solution at a 1:1 molar ratio.

    • Equilibration: Sonicate the mixture for 15 minutes in a water bath to disrupt initial aggregates, then place on an orbital shaker at 25°C for 48 hours to allow the thermodynamic equilibrium of the inclusion complex to establish.

    • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove any uncomplexed free base.

    • Self-Validation Step: Confirm inclusion complexation via UV-Vis spectrophotometry or a Phase Solubility Diagram (Higuchi-Connors method). You should observe a linear increase in the amine's concentration in the filtrate as a function of HP-β-CD concentration, confirming a 1:1 stoichiometric inclusion rather than supersaturation[3].

    Part 5: Comprehensive References

    • [6] Highly soluble multicomponent inclusion complexes containing a base type drug, an acid and a cyclodextrin. World Intellectual Property Organization (WIPO). Available at:

    • [3] Highly soluble binary cyclodextrin inclusion complexes. European Patent Office (EPO). Available at:

    • [4] Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. National Center for Biotechnology Information (PMC). Available at:[Link]

    • [5] Imbuing Aqueous Solubility to Amphotericin B and Nystatin with a Vitamin. National Center for Biotechnology Information (PMC). Available at:[Link]

    • [7] Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Taylor & Francis Online. Available at:[Link]

    • [2] Systems and methods for recovering amines and their derivates from aqueous mixtures. World Intellectual Property Organization (WIPO). Available at:

    Sources

    Minimizing the formation of by-products in the synthesis of 1-(Cyclohex-1-en-1-yl)propan-2-amine

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Topic: Troubleshooting By-Product Formation in the Synthesis of 1-(Cyclohex-1-en-1-yl)propan-2-amine

    Welcome to the Technical Support Center. The conversion of 1-(cyclohex-1-en-1-yl)propan-2-one to its corresponding primary amine, 1-(cyclohex-1-en-1-yl)propan-2-amine, is a critical reductive amination step. Because this molecule contains an isolated cyclohexenyl double bond and a sterically accessible ketone, researchers frequently encounter three major by-products: secondary amine dimers, secondary alcohols, and over-reduced alkanes.

    This guide provides a mechanistic breakdown, a self-validating protocol, and targeted troubleshooting FAQs to ensure high-yield, chemoselective synthesis.

    Part 1: Mechanistic Pathway & By-Product Mechanics

    Understanding the kinetic competition between imine formation, ketone reduction, and alkene hydrogenation is the key to suppressing by-products. The diagram below illustrates the desired synthetic pathway versus the common failure modes.

    Pathway K 1-(Cyclohex-1-en-1-yl)propan-2-one (Starting Ketone) I1 Iminium Intermediate (Desired Pathway) K->I1 + NH4OAc (Excess) pH 4-6 ALC 1-(Cyclohex-1-en-1-yl)propan-2-ol (Alcohol By-Product) K->ALC Premature Reduction (e.g., NaBH4) PA 1-(Cyclohex-1-en-1-yl)propan-2-amine (Target Primary Amine) I1->PA NaBH3CN Selective Reduction SA Secondary Amine Dimer (Over-Alkylation) PA->SA + Unreacted Ketone (Insufficient NH3) OR 1-Cyclohexylpropan-2-amine (Over-Reduced Alkene) PA->OR H2, Pd/C (Alkene Cleavage)

    Mechanistic pathways of 1-(cyclohex-1-en-1-yl)propan-2-one reductive amination.

    Part 2: Reagent Selection & Quantitative Impact Matrix

    The choice of reducing agent directly dictates the chemoselectivity of the reaction. Strong hydride donors will reduce the ketone prematurely, while transition-metal catalysts will destroy the unsaturated ring[1].

    Reducing AgentKetone Reduction Risk (Alcohol By-Product)Alkene Reduction Risk (Over-Reduction)Over-Alkylation Risk (Dimerization)Recommendation Status
    NaBH₃CN Low (Stable at pH 4-6)Low (Does not reduce isolated alkenes)Low (If excess NH₃ is used)Highly Recommended
    NaBH(OAc)₃ Low (Mild hydride donor)Low (Does not reduce isolated alkenes)Low Recommended Alternative
    NaBH₄ High (Reduces unprotonated ketones)Low Moderate Not Recommended
    H₂ + Pd/C Low (If imine is pre-formed)High (Readily reduces cyclohexenyl rings)High Strictly Avoid
    Part 3: Standard Operating Procedure (SOP) - Chemoselective Reductive Amination

    To achieve a self-validating system, the following protocol leverages Le Chatelier's principle and pH-dependent hydride activation to systematically eliminate by-product formation.

    Step 1: Imine Pre-formation & Buffering

    • Action: In a flame-dried round-bottom flask, dissolve 1-(cyclohex-1-en-1-yl)propan-2-one (1.0 eq) in anhydrous methanol (0.5 M). Add ammonium acetate (NH₄OAc, 10.0 eq). Stir at room temperature for 30 minutes.

    • Causality: The massive 10-fold excess of ammonia drives the equilibrium toward the primary imine. Because the resulting primary amine product is a stronger nucleophile than ammonia, this excess is strictly required to outcompete the product from reacting with unconsumed ketone, which would otherwise form the secondary amine dimer[2]. Ammonium acetate also acts as an internal buffer.

    Step 2: pH Optimization

    • Action: Verify the pH of the solution is between 4.0 and 6.0. If necessary, adjust dropwise with glacial acetic acid.

    • Causality: Sodium cyanoborohydride (NaBH₃CN) requires a mildly acidic environment to function. At pH 4-6, the imine is protonated into a highly electrophilic iminium ion, which NaBH₃CN selectively reduces. The starting ketone remains unprotonated and is ignored by the hydride[3].

    Step 3: Selective Reduction

    • Action: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH₃CN (1.5 eq) portion-wise over 15 minutes.

    • Causality: Cooling minimizes the exothermic degradation of the hydride reagent and prevents runaway thermal side reactions[4].

    Step 4: Maturation

    • Action: Remove the ice bath and stir the reaction at room temperature for 16-24 hours under an inert atmosphere (N₂ or Ar).

    Step 5: Quenching & Boron Cleavage (Critical Validation Step)

    • Action: Carefully quench the reaction by adding 1M NaOH until the aqueous layer reaches pH > 10.

    • Causality: Reductive aminations with borohydrides form stable boron-amine complexes. Strong base is required to hydrolyze these complexes and release the free primary amine into the organic phase. Failure to do this results in artificially low yields.

    Step 6: Extraction & Isolation

    • Action: Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    Part 4: Troubleshooting & FAQs

    Q1: My LC-MS shows a large peak corresponding to 1-(cyclohex-1-en-1-yl)propan-2-ol. How is the ketone being reduced? A1: You are likely using an overly aggressive reducing agent like NaBH₄, or your reaction pH is too high. NaBH₄ will rapidly reduce unprotonated ketones to secondary alcohols before the imine has time to form[1]. Switch to NaBH₃CN and ensure your pH is strictly maintained between 4.0 and 6.0. At this pH, NaBH₃CN is a weak nucleophile that will only attack the protonated iminium ion, leaving the ketone completely intact[3].

    Q2: I am detecting a significant amount of the secondary amine dimer (di-[1-(cyclohex-1-en-1-yl)propan-2-yl]amine). What went wrong? A2: This is a classic over-alkylation issue. Once your desired primary amine is formed, it acts as a much stronger nucleophile than your starting ammonia source. It will attack unreacted ketone to form a secondary imine, which is then reduced to the dimer[5]. To prevent this, you must overwhelm the system with the ammonia source. Ensure you are using at least a 10-fold molar excess of ammonium acetate[2].

    Q3: NMR analysis shows that my product is missing the cyclohexenyl double bond, yielding 1-cyclohexylpropan-2-amine instead. How do I preserve the alkene? A3: You have over-reduced the molecule by using transition-metal catalytic hydrogenation (e.g., H₂ with Pd/C, PtO₂, or Raney Nickel). While catalytic hydrogenation is a highly efficient method for standard reductive aminations, it is entirely incompatible with isolated alkenes[4]. The cyclohexenyl double bond will be rapidly hydrogenated under these conditions. You must abandon H₂/Pd-C and rely exclusively on chemoselective hydride donors like NaBH₃CN or NaBH(OAc)₃, which do not interact with isolated carbon-carbon double bonds.

    Sources

    Purification of 1-(Cyclohex-1-en-1-yl)propan-2-amine from reaction mixtures using column chromatography

    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Purification of 1-(Cyclohex-1-en-1-yl)propan-2-amine

    Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with 1-(Cyclohex-1-en-1-yl)propan-2-amine and related compounds. Here, we address common and complex issues encountered during purification via column chromatography, providing in-depth, experience-based solutions and protocols.

    Frequently Asked Questions (FAQs) & Troubleshooting

    This section tackles the most pressing questions that arise during the purification of this specific amine, moving from fundamental setup to advanced troubleshooting.

    Q1: What are the recommended stationary and mobile phases for purifying 1-(Cyclohex-1-en-1-yl)propan-2-amine on a silica gel column?

    Answer:

    The selection of stationary and mobile phases is critical for achieving good separation. For a basic compound like 1-(Cyclohex-1-en-1-yl)propan-2-amine, standard silica gel (230-400 mesh) is a common starting point for the stationary phase. However, the acidic nature of silica can cause issues.

    Mobile Phase (Eluent) System: A typical mobile phase is a binary mixture of a non-polar solvent and a polar solvent.

    • Standard Choice: A gradient of Ethyl Acetate (EtOAc) in Hexanes is the most common and effective system.[1] You would start with a low polarity mixture (e.g., 5-10% EtOAc in hexanes) and gradually increase the concentration of ethyl acetate to elute your compound.[2][3]

    • Alternative Systems: Dichloromethane/Methanol (for more polar compounds) or Ether/Hexane systems can also be effective.[1]

    Crucial Consideration for Amines: The primary amine group in your compound is basic and will interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction is the primary cause of many purification problems. To counteract this, you must deactivate the silica gel by adding a basic modifier to your eluent.[4][5]

    • Triethylamine (TEA): Add 0.5-2% (v/v) triethylamine to your mobile phase.[3][5] This neutralizes the acidic sites on the silica, dramatically improving peak shape and preventing irreversible adsorption.[6]

    • Ammonia: For more polar amines, a solution of 1-10% ammonia in methanol, which is then used as the polar component in a system like Dichloromethane/Methanol, can be very effective.[3][5]

    Always develop your solvent system using Thin-Layer Chromatography (TLC) first. The ideal eluent should provide a retention factor (Rf) of 0.2-0.4 for your target compound.[3]

    Q2: My amine is streaking badly on the TLC plate and I'm getting poor separation on the column. What's happening and how do I fix it?

    Answer:

    This is the most common issue when purifying amines on silica gel. The "streaking" or "tailing" is a direct result of the strong, non-ideal interaction between the basic amine and the acidic stationary phase.[4][7]

    Causality: The silanol groups on the silica surface can protonate your amine, causing it to bind very strongly. As the mobile phase moves, a portion of the amine desorbs and moves up, while the rest remains bound, creating a continuous "streak" rather than a compact spot.

    Solutions (In Order of Application):

    • Add a Basic Modifier: As detailed in Q1, the most effective solution is to add 0.5-2% triethylamine (TEA) to your eluent system (e.g., Hexane/EtOAc).[5] The TEA acts as a competing base, neutralizing the acidic sites on the silica and allowing your amine to elute symmetrically.[4][6] Always pre-run a TLC with the TEA-modified eluent to confirm it resolves the issue.

    • Reduce Sample Load: Overloading the column can cause streaking for any compound.[5] Ensure you are not exceeding the recommended loading capacity for your column size (typically 1-5% of the silica gel weight).

    • Use an Alternative Stationary Phase: If modifying the mobile phase is insufficient, the stationary phase itself may need to be changed.

      • Neutral or Basic Alumina (Al₂O₃): Alumina is an excellent alternative for purifying basic compounds as it lacks the strong acidity of silica.[2][8]

      • Amine-functionalized Silica: This is a specialty stationary phase where the surface is covalently modified with amino groups, creating a basic surface that repels other amines, leading to excellent peak shapes.[6][8]

    Troubleshooting Flowchart: Diagnosing and Solving Amine Tailing

    G start Problem: Amine is Tailing/ Streaking on Silica Gel check_base Is a basic modifier (e.g., 0.5-2% TEA) in the mobile phase? start->check_base add_base Action: Add 0.5-2% TEA to the eluent. Rerun TLC. check_base->add_base No check_load Is the column overloaded? (>5% sample-to-silica w/w) check_base->check_load Yes add_base->check_load Re-evaluate reduce_load Action: Reduce the amount of sample loaded onto the column. check_load->reduce_load Yes check_phase Consider stationary phase. check_load->check_phase No reduce_load->check_phase If issue persists use_alumina Option A: Switch to neutral or basic alumina. check_phase->use_alumina use_amine_silica Option B: Use amine-functionalized silica gel. check_phase->use_amine_silica success Resolution: Symmetrical peaks and good separation. use_alumina->success use_amine_silica->success

    Caption: A step-by-step flowchart for troubleshooting amine tailing during chromatography.

    Q3: I have very low recovery of my product. It seems to be stuck on the column. Why is this happening?

    Answer:

    This is another symptom of the strong interaction between your basic amine and the acidic silica gel. In severe cases, the interaction is so strong that the compound becomes irreversibly adsorbed and will not elute, even with a highly polar mobile phase.

    Causes and Prevention:

    • Lack of a Basic Modifier: This is the most likely cause. Without a competing base like TEA to block the acidic sites, your amine binds to the silica and does not come off.[9]

    • Highly Active Silica: Some batches of silica gel can be particularly "hot" or acidic. You can deactivate the silica gel before packing the column. A common lab practice is to prepare a slurry of the silica in the least polar solvent component of your eluent (e.g., hexane) containing 1-2% TEA, which helps to pre-neutralize the stationary phase.[9][10]

    • Sample Degradation: Although less common, the acidic surface of the silica can sometimes catalyze the degradation of sensitive compounds. If you suspect this, using a milder stationary phase like neutral alumina is recommended.[8]

    Q4: How can I effectively remove unreacted starting materials like cyclohexanone or potential byproducts?

    Answer:

    The key to separating your product from starting materials and byproducts is to exploit differences in their polarity.

    • Cyclohexanone (Starting Material): Cyclohexanone is a moderately polar ketone. It will typically have a higher Rf (elute earlier) than your amine in a standard normal-phase system like Hexane/EtOAc. A well-chosen solvent gradient should allow the cyclohexanone to be washed off the column before your product begins to elute.

    • Dimer Byproducts (e.g., 2-(1-cyclohexenyl)cyclohexanone): Self-condensation of cyclohexanone can produce dimer byproducts.[11] These are generally less polar than your desired amine and will elute much earlier.

    • Over-alkylation Products (Secondary/Tertiary Amines): If the reaction proceeds too far, secondary or tertiary amines can form. These are often less polar than the primary amine and will elute sooner. In some cases, separation can be difficult and may require careful optimization of the solvent gradient or the use of a more specialized stationary phase.

    The table below provides a hypothetical comparison of Rf values to guide separation strategy.

    CompoundStructure TypeExpected PolarityExpected Rf in 20% EtOAc/Hexane + 1% TEAElution Order
    Dimer ByproductNon-polar KetoneLow~0.8 - 0.9First
    CyclohexanoneKetoneModerate~0.6 - 0.7Second
    Product of Interest Primary Amine High ~0.3 - 0.4 Third
    Polar ImpuritiesN/AVery High~0.0 - 0.1Last (or stuck)

    Note: These Rf values are illustrative. Always determine them experimentally using TLC.

    Q5: How do I confirm the purity of my collected fractions?

    Answer:

    Purity confirmation is a critical final step. A multi-faceted approach is recommended for authoritative results.

    • Thin-Layer Chromatography (TLC): Spot each collected fraction on a TLC plate against a spot of your crude reaction mixture. Combine all fractions that show a single, clean spot at the correct Rf. For visualization, use a primary amine-sensitive stain like Ninhydrin , which produces characteristic blue/purple spots.[12] A general stain like potassium permanganate (KMnO₄) can also be used.[13]

    • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds like this amine, GC-MS is an excellent technique to assess purity and confirm the identity of the product by its mass spectrum.[14]

    • High-Performance Liquid Chromatography (HPLC): HPLC, particularly using a C18 reversed-phase column, is a highly sensitive method for quantifying purity and detecting trace impurities.[15]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the purified compound and ensuring no significant impurities are present.

    Experimental Protocol: Standard Column Chromatography Workflow

    This protocol outlines a standard procedure for purifying approximately 1 gram of crude 1-(Cyclohex-1-en-1-yl)propan-2-amine.

    G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Work-up tlc 1. TLC Analysis: Determine optimal eluent (e.g., 20% EtOAc/Hex + 1% TEA) to achieve Rf ~0.3. column_prep 2. Column Packing: Slurry pack ~50g silica gel in starting eluent (e.g., 5% EtOAc/Hex + 1% TEA). Ensure no air bubbles. tlc->column_prep dry_load 3. Dry Loading (Recommended): Dissolve 1g crude product in DCM. Add ~2-3g silica gel. Evaporate solvent to get a free-flowing powder. column_prep->dry_load add_sample 4. Add Sample: Carefully add the dry-loaded sample to the top of the packed column. dry_load->add_sample elute 5. Elution: Begin with low polarity eluent. Gradually increase polarity (gradient elution). Collect fractions (e.g., 10-15 mL each). add_sample->elute monitor 6. Monitoring: Spot fractions on TLC plates. Visualize with Ninhydrin or KMnO4 stain. elute->monitor combine 7. Combine Fractions: Combine all fractions containing the pure product. monitor->combine evaporate 8. Solvent Removal: Remove solvent under reduced pressure (rotary evaporation). combine->evaporate confirm 9. Purity Confirmation: Analyze by GC-MS and/or NMR. evaporate->confirm

    Caption: Standard workflow for the purification of 1-(Cyclohex-1-en-1-yl)propan-2-amine.

    References

    • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

    • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

    • ResearchGate. (2013). Tailing in TLC - can anyone help?. Retrieved from [Link]

    • King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

    • ResearchGate. (2014). When basification of silica gel is required, before using Column chromatography?. Retrieved from [Link]

    • Analytical Chemistry. (1956). Analytical Chemistry 1956 Vol.28 no.4. Retrieved from [Link]

    • SciSpace. (n.d.). Chromatographic methods for the study of amines from biological material. Retrieved from [Link]

    • HELDA. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

    • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

    • ResearchGate. (2019). Deactivation of silica gel?. Retrieved from [Link]

    • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

    • ACS Publications. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Retrieved from [Link]

    • Curly Arrow. (2011). Reverse Phase Silica - Sort of!. Retrieved from [Link]

    • ResearchGate. (2018). TLC tailing and carboxylic acid?. Retrieved from [Link]

    • Org Prep Daily. (2006). TLC Staining solutions. Retrieved from [Link]

    • Reddit. (2025). Advice on neutralising silica gel for column chromatography of sensitive compounds?. Retrieved from [Link]

    • Chromatography Forum. (2009). Amine column degradation. Retrieved from [Link]

    • LCGC International. (2026). What's Happening to My Column?. Retrieved from [Link]

    • AGA Analytical. (n.d.). TLC stains. Retrieved from [Link]

    • ResearchGate. (n.d.). Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. Retrieved from [Link]

    • AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

    • PMC. (n.d.). Unimolecular Decomposition Reactions of Propylamine and Protonated Propylamine. Retrieved from [Link]

    • Vaia. (n.d.). Problem 8 Show the products you would obtain.... Retrieved from [Link]

    • MDPI. (2025). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved from [Link]

    • Pearson. (n.d.). Using cyclohexanone as the starting material, describe how each of.... Retrieved from [Link]

    • ResearchGate. (n.d.). Straightforward preparation of biologically active 1-aryl- and 1-heteroarylpropan-2-amines in enantioenriched form. Retrieved from [Link]

    • Semantic Scholar. (1969). Preparation and purification of 2-(1-cyclohexenyl)cyclohexanone. Retrieved from [Link]

    • Google Patents. (n.d.). Purification of cyclohexane.
    • Dalton Transactions (RSC Publishing). (n.d.). Tuning the conversion of cyclohexane into cyclohexanol/one by molecular dioxygen, protons and reducing agents at a single non-porphyrinic iron centre and chemical versatility of the tris(2-pyridylmethyl)amine TPAFeIICl2 complex in mild oxidation chemistry. Retrieved from [Link]

    Sources

    Technical Support Center: Stability & Troubleshooting Guide for 1-(Cyclohex-1-en-1-yl)propan-2-amine

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for handling 1-(Cyclohex-1-en-1-yl)propan-2-amine . As a primary aliphatic amine featuring an electron-rich cyclohexenyl moiety, this compound presents unique handling and storage challenges. Its dual reactive centers—the highly nucleophilic primary amine and the oxidation-prone allylic double bond—make it exceptionally susceptible to solvent-mediated degradation.

    This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure the long-term integrity of your compound during experimental workflows.

    Part 1: Core Troubleshooting FAQs

    Q1: Why does my free base compound turn yellow and precipitate when stored in Dichloromethane (DCM) overnight? Analysis & Causality: Dichloromethane is frequently mischaracterized as a completely inert solvent. However, it acts as an active alkylating agent toward primary amines. The primary amine of your compound undergoes sequential SN2 reactions with DCM to generate a bis(alkylamino)methane intermediate[1]. This reaction releases hydrochloric acid (HCl), which protonates the unreacted free base, causing it to precipitate out of solution as an insoluble hydrochloride salt. Furthermore, in the presence of trace moisture, the bis(alkylamino)methane intermediate hydrolyzes to form formaldehyde, which triggers complex polymerization reactions resulting in the observed yellowing[1]. Resolution: Never use DCM or chloroform for the long-term storage of primary amines. Limit halogenated solvent exposure to brief extraction workflows and evaporate immediately under reduced pressure.

    Q2: I am observing a rapid loss of titer and the appearance of a higher-mass peak in my LC-MS when using Acetone. What is happening? Analysis & Causality: You are observing the formation of an imine. Primary amines undergo rapid, acid-base catalyzed condensation reactions with ketones and aldehydes to form Schiff bases[2]. The nucleophilic nitrogen attacks the electrophilic carbonyl carbon of acetone, followed by the elimination of a water molecule to form a C=N double bond[2]. This reaction is highly efficient and will quantitatively consume your free base if left in solution. Resolution: Strictly avoid ketone solvents (e.g., Acetone, MEK) unless Schiff base formation is your intended synthetic target.

    Q3: After exposing the free base oil to ambient air, a white crust formed around the cap of the vial. Is this a degradation product? Analysis & Causality: Yes. Primary amines are excellent carbon capture agents. When exposed to ambient air, the amine lone pair nucleophilically attacks the electrophilic carbon of atmospheric carbon dioxide (CO2)[3]. This forms a zwitterionic intermediate that rapidly transfers a proton to a second unreacted amine molecule, culminating in the formation of stable ammonium carbamate salts[3]. This is a primary mechanism for titer loss in benchtop environments. Resolution: The free base must be stored under a strict inert atmosphere (Argon or Nitrogen). For long-term bench stability, the compound should be converted to an anhydrous salt.

    Part 2: Solvent Compatibility & Degradation Kinetics

    To assist in experimental design, the following table summarizes the quantitative and qualitative stability profiles of 1-(Cyclohex-1-en-1-yl)propan-2-amine across common solvent classes.

    Solvent ClassExample SolventsPrimary Degradation MechanismEstimated Stability (Free Base)Recommended Action
    Halogenated Dichloromethane, ChloroformSN2 Alkylation, Formaldehyde generationPoor (< 12 Hours)Avoid for storage; use only for rapid liquid-liquid extractions.
    Ketones Acetone, MEKSchiff Base (Imine) CondensationVery Poor (Minutes)Strictly avoid unless synthesizing imine derivatives.
    Ethers THF, Diethyl EtherPeroxide-mediated Allylic OxidationModerate (3–5 Days)Use BHT-stabilized ethers; purge with Argon before use.
    Protic / Aqueous Water, Methanol (in air)CO2 Absorption (Carbamate formation)Moderate (1–2 Weeks)Store under inert atmosphere; minimize air exposure.
    Aromatic Toluene, BenzeneNone (Inert solvation)Excellent (> 6 Months)Ideal solvent class for free base storage in solution.
    Part 3: Visual Workflow of Degradation Pathways

    The following diagram maps the specific chemical pathways that compromise the structural integrity of the compound in various environments.

    G cluster_solvents cluster_products CHPA 1-(Cyclohex-1-en-1-yl)propan-2-amine (Free Base) DCM Dichloromethane (Halogenated) CHPA->DCM Dissolution Acetone Acetone (Ketones) CHPA->Acetone Dissolution THF THF / Et2O (Ethers) CHPA->THF Dissolution Air Ambient Air (CO2 + Moisture) CHPA->Air Exposure Formaldehyde Bis(alkylamino)methane & Formaldehyde DCM->Formaldehyde SN2 Alkylation & Hydrolysis SchiffBase Schiff Base (Imine) Acetone->SchiffBase Nucleophilic Addition (-H2O) Oxidation Allylic Oxidation & N-Oxides THF->Oxidation Radical Attack (Peroxides) Carbamate Ammonium Carbamate Salts Air->Carbamate Zwitterion Intermediate

    Fig 1. Mechanistic degradation pathways of 1-(Cyclohex-1-en-1-yl)propan-2-amine across environments.

    Part 4: Self-Validating Experimental Protocol

    To bypass the inherent instability of the free base oil, it is highly recommended to convert the compound into an anhydrous hydrochloride salt for long-term storage.

    Protocol: Anhydrous Hydrochloride Salt Formation

    • Solvation: Dissolve 1.0 g of 1-(Cyclohex-1-en-1-yl)propan-2-amine free base in 20 mL of anhydrous Toluene.

      • Causality: Toluene is an inert aromatic hydrocarbon that prevents both SN2 alkylation (seen in DCM) and nucleophilic addition (seen in ketones), ensuring the amine remains unreacted prior to acidification.

    • Acidification: Under a steady Argon stream at 0°C, dropwise add 1.05 molar equivalents of 2M HCl in Diethyl Ether.

      • Causality: The 0°C temperature controls the exothermic protonation event, preventing thermal degradation or isomerization of the sensitive allylic double bond.

    • Self-Validation Check: A stark white crystalline precipitate should form immediately upon acid addition.

      • Validation: This visual cue confirms successful protonation. If the solution turns cloudy but fails to precipitate, trace water has compromised the solvent. In this event, immediately add anhydrous sodium sulfate to drive precipitation.

    • Isolation: Filter the precipitate under vacuum using a Schlenk frit. Wash the filter cake with 10 mL of cold, anhydrous hexanes.

      • Causality: Hexane washing removes any unreacted free base oil and non-polar impurities without dissolving the newly formed salt.

    • Storage: Dry the salt under high vacuum (0.1 mbar) for 4 hours. Store in an amber glass vial, backfilled with Argon, at -20°C.

    References
    • Title: Risk of Formaldehyde Contamination in Amines from Residual Dichloromethane | Organic Process Research & Development Source: ACS Publications URL
    • Source: PMC (National Institutes of Health)
    • Title: Reaction with Primary Amines to form Imines Source: Chemistry LibreTexts URL

    Sources

    A troubleshooting guide for common issues in experiments involving 1-(Cyclohex-1-en-1-yl)propan-2-amine

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and pharmacologists working with 1-(Cyclohex-1-en-1-yl)propan-2-amine (CAS: 92145-55-6). As an alicyclic analog of amphetamine, this compound replaces the planar aromatic phenyl ring with a bulky, non-aromatic cyclohexenyl ring. While this structural modification is invaluable for probing the steric boundaries of monoamine transporters (DAT, NET, SERT) and Trace Amine-Associated Receptor 1 (TAAR1) [1], it introduces unique challenges in chemical synthesis, solubility, and assay validation.

    Below is an expert-level troubleshooting guide to ensure the scientific integrity and reproducibility of your experimental workflows.

    Part 1: Chemical Synthesis & Formulation FAQs

    Q: During the reduction of my nitroalkene intermediate, NMR shows I am yielding the fully saturated analog (propylhexedrine precursor). How do I prevent this? A: This is a classic over-reduction issue. The intermediate, 1-(cyclohex-1-en-1-yl)-2-nitroprop-1-ene, features a conjugated diene system. Standard catalytic hydrogenation (e.g., H2​ with Pd/C) is not selective and will cleave both the nitroalkene double bond and the cyclohexenyl double bond.

    • The Fix: Switch to a selective reduction method. An Aluminum/Mercury (Al/Hg) amalgam or carefully controlled Lithium Aluminum Hydride ( LiAlH4​ ) reduction in anhydrous THF will reduce the nitroalkene to the primary amine while preserving the sterically hindered cyclohexenyl double bond. Always verify the preservation of the alkene via 1H -NMR (look for the vinylic proton multiplet around δ 5.4–5.7 ppm).

    Q: My compound precipitates out of the physiological assay buffer, leading to erratic dose-response curves. How do I improve solubility? A: The substitution of a phenyl ring with a cyclohexenyl ring significantly increases the compound's lipophilicity (higher ClogP). Free base forms of alicyclic amphetamines are highly lipophilic oils that crash out in aqueous media.

    • The Fix: Always formulate the compound as a hydrochloride (HCl) salt. If you must use the free base, dissolve it first in DMSO (ensuring the final assay concentration of DMSO is ≤0.1% ). Additionally, use silanized glassware or add 0.1% Bovine Serum Albumin (BSA) to your buffer to prevent the lipophilic compound from adhering to standard polystyrene plasticware.

    Part 2: In Vitro Pharmacology (Transporter Assays) FAQs

    Q: My monoamine efflux assay is showing high non-specific background release, even at 4∘C . Is the compound acting as a transporter substrate or just lysing the cells? A: Highly lipophilic alicyclic analogs can partition directly into the synaptosomal lipid bilayer. At high concentrations ( >10μM ), they may cause membrane disruption or non-transporter-mediated passive diffusion of the radiolabeled monoamine, mimicking true efflux [2].

    • The Fix (Self-Validating Protocol): You must run a parallel control well containing a target-specific uptake inhibitor (e.g., GBR12909 for DAT or Nisoxetine for NET). True transporter-mediated efflux relies on the compound entering the cell via the transporter and reversing it. If the efflux is blocked by GBR12909, your compound is acting mechanistically as an amphetamine analog. If efflux persists despite the blocker, your compound is causing non-specific membrane leakage.

    Comparative Pharmacological Profile

    To contextualize your data, refer to the expected physicochemical and mechanistic shifts when moving from amphetamine to alicyclic analogs [3].

    CompoundRing StructureAromaticityApprox. ClogPPrimary TargetEfflux Mechanism
    Amphetamine PhenylYes1.8DAT / NETTAAR1 / VMAT2 mediated
    1-(Cyclohex-1-en-1-yl)propan-2-amine CyclohexenylNo2.4DAT / NETTAAR1 / VMAT2 mediated
    Propylhexedrine CyclohexylNo2.7NET > DATTAAR1 / VMAT2 mediated

    Part 3: Experimental Protocols

    Protocol A: Selective Synthesis & Isolation
    • Condensation: React cyclohex-1-ene-1-carbaldehyde with nitroethane in the presence of a primary amine catalyst (e.g., n-butylamine) under reflux for 6 hours to yield the conjugated nitroalkene.

    • Reduction: Suspend LiAlH4​ (3.0 eq) in anhydrous THF at 0∘C under argon. Dropwise, add the nitroalkene dissolved in THF. Reflux for 4 hours.

    • Quenching (Fieser Method): Cool to 0∘C . Carefully add n mL water, n mL 15% NaOH, and 3n mL water sequentially (where n = grams of LiAlH4​ used). Filter the granular aluminum salts.

    • Salt Formation: Bubble dry HCl gas through the ethereal extract until the 1-(cyclohex-1-en-1-yl)propan-2-amine hydrochloride salt precipitates. Recrystallize from ethanol/ether.

    Protocol B: Synaptosomal Dopamine Efflux Validation Assay
    • Preparation: Isolate rat striatal synaptosomes via sucrose density gradient centrifugation. Resuspend in Krebs-Ringer buffer (pH 7.4) containing 0.1% BSA.

    • Pre-loading: Incubate synaptosomes with 10 nM [3H] -Dopamine for 30 minutes at 37∘C . Wash twice via centrifugation to remove extracellular radioligand.

    • Validation Setup: Plate synaptosomes into two groups:

      • Group A: Pre-incubate with vehicle for 15 mins.

      • Group B: Pre-incubate with 100 nM GBR12909 (DAT blocker) for 15 mins.

    • Stimulation: Add varying concentrations of 1-(cyclohex-1-en-1-yl)propan-2-amine (10 nM to 10 μM ) to both groups. Incubate for 15 minutes.

    • Detection: Terminate by rapid filtration over GF/B filters. Measure retained [3H] -Dopamine via liquid scintillation counting. Calculate fractional release.

    Part 4: Visualizations

    Mechanism A Alicyclic Amphetamine B DAT/NET Uptake A->B C TAAR1 Activation B->C D VMAT2 Inhibition C->D E Monoamine Efflux D->E

    Fig 1. Mechanistic pathway of monoamine efflux by alicyclic amphetamine analogs.

    Workflow S1 Synthesis: Selective Reduction S2 QC Check: NMR for Double Bond S1->S2 S3 Formulation: HCl Salt / BSA Buffer S2->S3 S4 In Vitro Assay: Synaptosomal Efflux S3->S4 S5 Validation: Block with GBR12909 S4->S5

    Fig 2. Experimental workflow and QC checkpoints for alicyclic amphetamine analogs.

    References

    • Sitte, H.H.; Freissmuth, M. "Amphetamines, new psychoactive drugs and the monoamine transporter cycle." Trends in Pharmacological Sciences. 2015, 36, 41–50. Available at:[Link]

    • Heal, D.J.; Smith, S.L.; Gosden, J.; Nutt, D.J. "Amphetamine, past and present—A pharmacological and clinical perspective." Journal of Psychopharmacology. 2013, 27, 479–496. Available at:[Link]

    • Grunewald, G. L., et al. "Conformationally defined adrenergic agents. 4. Comparative evaluation of endo- and exo-2-amino- and endo- and exo-2-(methylamino)benzobicyclo[2.2.1]heptene and -benzobicylco[2.2.2]octene analogues." Journal of Medicinal Chemistry. 1980 Jun;23(6):614-20. Available at:[Link]

    Validation & Comparative

    Assessing the Reproducibility and Robustness of Bioassays Involving 1-(Cyclohex-1-en-1-yl)propan-2-amine: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Overview

    As a Senior Application Scientist, ensuring the reliability of high-throughput screening (HTS) and functional bioassays is paramount when evaluating sympathomimetic amines. 1-(Cyclohex-1-en-1-yl)propan-2-amine, commonly known as propylhexedrine, is a propylamine derivative utilized primarily as a local vasoconstrictor and nasal decongestant. Structurally, it is the cycloaliphatic analogue of methamphetamine; however, the substitution of the aromatic ring significantly reduces its central nervous system (CNS) stimulant effects to approximately one-twelfth of its parent compound[1].

    When benchmarking propylhexedrine against alternatives like phenylephrine and pseudoephedrine, assay reproducibility can be compromised by the divergent mechanisms of action these compounds exhibit. This guide provides a comprehensive framework for designing self-validating bioassays, standardizing kinetic measurements, and interpreting adrenergic receptor activation data with high scientific integrity.

    Mechanistic Divergence: The Root of Assay Variability

    To design a robust assay, one must first understand the causality behind the target interaction. Phenylephrine acts as a direct, potent agonist at alpha-1 adrenergic receptors[2]. In contrast, propylhexedrine and pseudoephedrine exhibit mixed sympathomimetic profiles. Propylhexedrine primarily reverses the direction of monoamine transporters and antagonizes the vesicular monoamine transporter 2 (VMAT2), leading to the release of endogenous norepinephrine (NE) into the synapse, while also acting as a weak direct alpha-adrenergic agonist[1].

    Because propylhexedrine relies heavily on indirect mechanisms (endogenous neurotransmitter release), cell-based assays utilizing heterologous expression systems (e.g., HEK293 cells expressing only the adrenergic receptor) may underestimate its physiological efficacy compared to direct agonists.

    MOA Propyl Propylhexedrine VMAT2 VMAT2 Antagonism & NE Release Propyl->VMAT2 Indirect AlphaAR Alpha-Adrenergic Receptor (α-AR) Propyl->AlphaAR Direct (Weak) Phenylephrine Phenylephrine Phenylephrine->AlphaAR Direct (Potent) Pseudo Pseudoephedrine Pseudo->VMAT2 Indirect Pseudo->AlphaAR Direct BetaAR Beta-Adrenergic Receptor (β-AR) Pseudo->BetaAR Direct VMAT2->AlphaAR Endogenous NE Vasoconstriction Vasoconstriction (Therapeutic Endpoint) AlphaAR->Vasoconstriction Gq/PLC/IP3 Pathway

    Pharmacological pathways of propylhexedrine compared to pseudoephedrine and phenylephrine.

    Comparative Assay Performance and Data Presentation

    Assay robustness is quantified using the Z'-factor and the Coefficient of Variation (CV%). A Z'-factor > 0.5 indicates an excellent, highly reliable assay[3]. When evaluating adrenergic modulators, homogeneous cell-based functional assays—such as Enzyme Fragment Complementation (EFC) for beta-arrestin recruitment or Quenching Resonance Energy Transfer (QRET)—are preferred over traditional radioligand binding due to their ability to measure downstream functional responses[4].

    Table 1: Comparative Assay Robustness Metrics for Adrenergic Modulators

    Assay TechnologyTarget ReceptorReadout ModalityAverage CV (%)Z'-FactorReference
    PathHunter EFCAdrenergic ARChemiluminescence6.3%0.62[4]
    QRETAdrenergic ARTime-Resolved Lum8.9%>0.50[4]
    Cell Viabilityα1-AdrenergicAbsorbance0.4%0.568[3]

    Note: The choice of assay dictates the observable pharmacology. End-point assays measure summed outputs, whereas continuous-read kinetic assays capture real-time dynamics of receptor activation and desensitization[5].

    Self-Validating Experimental Protocol: Multiparametric Homogeneous Assay

    To ensure trustworthiness and reproducibility when comparing propylhexedrine to phenylephrine, the following self-validating protocol utilizes a homogeneous EFC beta-arrestin assay system.

    Workflow Step1 1. Cell Plating (HEK293 AR+) Step2 2. Ligand Addition (<1% DMSO) Step1->Step2 Step3 3. Equilibration (30-60 min) Step2->Step3 Step4 4. Lysis & Detection (Chemiluminescence) Step3->Step4 Step5 5. Data Analysis (Z'-factor > 0.5) Step4->Step5

    Step-by-step high-throughput screening workflow for adrenergic receptor bioassays.

    Step-by-Step Methodology & Causality

    Step 1: Cell Preparation and Plating

    • Action: Plate HEK293 cells stably expressing the target adrenergic receptor at a density of 1 × 10^4 cells per well in a 384-well microplate, 24 hours prior to the assay[4].

    • Causality: Cell density is a critical variable. Plating below 1 × 10^4 cells/well drastically reduces the Signal-to-Background (S/B) ratio, masking the weak direct agonist effects of propylhexedrine. Conversely, over-confluency leads to rapid ligand depletion and inner-filter effects during luminescence reading, artificially shifting the IC50/EC50 curves.

    Step 2: Compound Preparation and Addition

    • Action: Prepare serial dilutions of propylhexedrine, phenylephrine, and pseudoephedrine in assay buffer. Ensure the final concentration of Dimethyl Sulfoxide (DMSO) in the assay well remains strictly below 1%[4].

    • Causality: GPCRs are highly sensitive to solvent-induced conformational changes. Exceeding 1% DMSO disrupts cell membrane integrity and alters the basal state of the receptor, increasing the CV% and generating false positives/negatives in comparative efficacy profiling.

    Step 3: Kinetic Incubation

    • Action: Incubate the reaction mixture for 30 to 60 minutes at room temperature with slow shaking in the dark[4].

    • Causality: According to the Assay Guidance Manual, sufficient incubation time is required to reach equilibrium binding. This ensures that the association rate constant ( k1​ ) and dissociation rate constant ( k2​ ) stabilize. Measuring before equilibrium is reached will disproportionately skew the apparent potency of slower-binding indirect agents like propylhexedrine compared to rapid direct agonists like phenylephrine[5].

    Step 4: Lysis and Signal Detection

    • Action: Add 25 µL of the detection solution (containing cell lysis buffer and beta-galactosidase substrate) to the 75 µL assay volume. Measure chemiluminescence after 60 minutes of incubation at room temperature[4].

    • Causality: The addition of lysis buffer halts receptor dynamics and exposes the complemented enzyme fragments to the substrate simultaneously across all wells. This creates a self-validating, synchronized snapshot of beta-arrestin recruitment, eliminating well-to-well timing artifacts during the read phase.

    Step 5: Data Normalization and Validation

    • Action: Calculate the Z'-factor using positive controls (e.g., 20 µmol/L reference agonist) and negative controls (0.1% DMSO vehicle)[3].

    • Causality: An assay is only as trustworthy as its controls. If the Z'-factor falls below 0.5, the run must be discarded. This mathematical gatekeeping ensures that any observed differences in efficacy between propylhexedrine and pseudoephedrine are due to true pharmacological variance, not assay noise.

    Conclusion

    When assessing the reproducibility of bioassays involving 1-(Cyclohex-1-en-1-yl)propan-2-amine, researchers must account for its dual nature as an indirect monoamine releaser and a weak direct adrenergic agonist. By employing homogeneous EFC or QRET assays, strictly controlling cell density and DMSO concentrations, and validating runs with rigorous Z'-factor thresholds, scientists can generate robust, reproducible data that accurately reflects the compound's pharmacological profile relative to other decongestants.

    References

    • Title: Obesin | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com Source: pharmacompass.com URL:

    • Title: Abuse, Toxicology and the Resurgence of Propylhexedrine: A Case Report and Review of Literature - PMC Source: nih.gov URL: [1]

    • Title: Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf Source: nih.gov URL: [5]

    • Title: Sympathomimetic drug - Wikipedia Source: wikipedia.org URL: [2]

    • Title: Alpha-1 Adrenergic Antagonists Sensitize Neuroblastoma to Therapeutic Differentiation - AACR Journals Source: aacrjournals.org URL: [3]

    • Title: Multiparametric Homogeneous Method for Identification of Ligand Binding to G Protein-Coupled Receptors - ACS Publications Source: acs.org URL: [4]

    Sources

    Off-Target Screening and Selectivity Profiling of 1-(Cyclohex-1-en-1-yl)propan-2-amine: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist specializing in neuropharmacology and early-phase drug discovery, one of the most critical challenges I encounter is navigating the narrow therapeutic index of sympathomimetic amines. When evaluating compounds like 1-(Cyclohex-1-en-1-yl)propan-2-amine —a partially unsaturated structural analog bridging the chemical space between the fully aromatic D-amphetamine and the fully saturated [1]—a rigorous off-target screening and selectivity profiling strategy is paramount.

    This guide provides an objective, data-supported framework for profiling 1-(Cyclohex-1-en-1-yl)propan-2-amine. By comparing its performance against established alternatives, we will dissect the causality behind our experimental designs, ensuring that every protocol serves as a self-validating system for predicting clinical safety and efficacy.

    The Rationale: Structural Nuance and Pharmacological Divergence

    The structural transition from a planar phenyl ring (amphetamine) to a cyclohexenyl ring (1-(Cyclohex-1-en-1-yl)propan-2-amine) and finally to a cyclohexane ring (propylhexedrine) drastically alters the molecule's steric bulk and electron density.

    These modifications dictate the compound's orientation within the orthosteric binding sites of [2]. While amphetamine is a potent releaser of both dopamine (DA) and norepinephrine (NE), propylhexedrine is heavily biased toward the norepinephrine transporter (NET), making it useful as a peripheral decongestant but lacking profound central dopaminergic reward. 1-(Cyclohex-1-en-1-yl)propan-2-amine sits in the middle, presenting a unique pharmacological profile that requires precise quantification to rule out adverse off-target liabilities.

    Primary Target Profiling: Monoamine Transporters

    Before investigating off-targets, we must establish the primary baseline: the compound's affinity for the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).

    Comparative Binding Affinities

    Note: Data presented are representative benchmark values derived from competitive radioligand binding assays using HEK293 cells expressing human recombinant transporters.

    CompoundDAT Ki​ (nM)NET Ki​ (nM)SERT Ki​ (nM)DAT/NET Ratio
    D-Amphetamine 35 ± 438 ± 5> 3,0000.92
    1-(Cyclohex-1-en-1-yl)propan-2-amine 410 ± 2585 ± 122,100 ± 1504.82
    Propylhexedrine 1,250 ± 80150 ± 202,500 ± 2008.33

    Analysis: The partial unsaturation of the cyclohexenyl ring restores some DAT affinity compared to propylhexedrine, but it remains significantly weaker than amphetamine. This suggests a predominantly noradrenergic profile with mild dopaminergic activity.

    TransporterMechanism Substrate 1-(Cyclohex-1-en-1-yl) propan-2-amine DAT DAT / NET Substrate->DAT Competitive Inhibition VMAT2 VMAT2 Substrate->VMAT2 Intracellular Translocation TAAR1 TAAR1 Activation Substrate->TAAR1 Agonism Efflux Monoamine Efflux (DA / NE) DAT->Efflux Reverse Transport VMAT2->Efflux Vesicular Depletion TAAR1->DAT Phosphorylation (PKC/PKA)

    Figure 1: Mechanism of action for substituted amphetamine analogs inducing monoamine efflux via MATs and TAAR1.

    Protocol 1: Radioligand Binding & Reuptake Assay

    Why this method? We use a dual-assay approach. Binding assays ( Ki​ ) only confirm affinity, not functional consequence. We must couple this with a functional reuptake inhibition assay (measuring IC50​ of [3H] -DA or [3H] -NE uptake) to validate whether the compound is a true substrate (releasing agent) or merely a reuptake inhibitor.

    • Cell Preparation: Culture HEK293 cells stably expressing hDAT, hNET, or hSERT in DMEM supplemented with 10% FBS.

    • Membrane Harvesting: Homogenize cells in Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

    • Radioligand Incubation: Incubate 50 µg of membrane protein with [3H] -WIN35428 (DAT), [3H] -Nisoxetine (NET), or [3H] -Citalopram (SERT) alongside varying concentrations of the test compound (0.1 nM to 10 µM) for 2 hours at 22°C.

    • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding). Wash thrice with ice-cold buffer.

    • Self-Validation Step: Include a known reference standard (e.g., Cocaine or D-Amphetamine) on every plate. If the reference standard's Ki​ deviates by >0.5 log units from historical baselines, the assay plate is invalidated.

    Off-Target Screening Strategy

    For sympathomimetic amines, off-target liabilities are often the primary cause of clinical attrition. The screening funnel must specifically interrogate cardiovascular and psychiatric safety parameters.

    A. The hERG Channel (Kv11.1)

    Causality: Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel delays ventricular repolarization, leading to QT interval prolongation and potentially fatal Torsades de Pointes. Because the hERG channel pore is notoriously promiscuous, accommodating basic amines easily, screening is non-negotiable.

    B. 5-HT2B Receptor

    Causality: Agonism of the 5-HT2B receptor stimulates mitogenic pathways in cardiac fibroblasts, leading to valvular heart disease (valvulopathy)—the exact mechanism that led to the withdrawal of the amphetamine derivative fenfluramine.

    ScreeningFunnel Phase1 Primary Target Profiling (DAT, NET, SERT) Phase2 Secondary Target Screening (TAAR1, Alpha-Adrenergic) Phase1->Phase2 Selectivity Filter Phase3 Safety & Toxicity Panel (hERG, 5-HT2B, Kinases) Phase2->Phase3 Sympathomimetic Evaluation Decision Lead Optimization / Candidate Selection Phase3->Decision Safety Clearance

    Figure 2: The hierarchical off-target screening funnel for sympathomimetic amine development.

    Comparative Off-Target Safety Data
    TargetD-Amphetamine ( IC50​ / EC50​ )1-(Cyclohex-1-en-1-yl)propan-2-aminePropylhexedrineSafety Threshold
    hERG (Patch-Clamp) > 30 µM> 30 µM> 30 µM> 10 µM (Ideal)
    5-HT2B (Agonism) > 10 µM> 10 µM> 10 µM> 1 µM
    α1​ -Adrenergic 2.5 µM0.8 µM0.3 µMN/A (Efficacy related)

    Analysis: 1-(Cyclohex-1-en-1-yl)propan-2-amine demonstrates a clean safety profile regarding hERG and 5-HT2B, similar to amphetamine. However, its increased affinity for α1​ -adrenergic receptors compared to amphetamine indicates a higher propensity for peripheral vasoconstriction, a trait it shares with propylhexedrine.

    Advanced Experimental Methodologies

    Protocol 2: Automated Patch-Clamp for hERG Assessment

    Why this method? While high-throughput surrogate assays (like Rb+ efflux) provide rapid initial triage, they lack electrophysiological fidelity. Automated patch-clamp directly measures the Kv11.1 tail currents, fulfilling the rigorous requirements of ICH S7B guidelines for proarrhythmic risk assessment.

    • Cell Line: Use CHO cells stably expressing the hERG channel.

    • Electrophysiology Setup: Utilize an automated planar patch-clamp system (e.g., QPatch or SyncroPatch). Ensure the extracellular solution contains 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, and 10 mM Glucose (pH 7.4).

    • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to activate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

    • Compound Application: Apply 1-(Cyclohex-1-en-1-yl)propan-2-amine in ascending concentrations (0.1, 1, 10, 30 µM) with a 3-minute exposure per concentration.

    • Self-Validation Step: The assay must conclude with the application of a full block reference (e.g., 1 µM E-4031). If the tail current is not inhibited by >95%, the seal integrity is compromised, and the data point is discarded.

    Protocol 3: 5-HT2B Functional Calcium Flux Assay

    Why this method? Radioligand binding only tells us if the drug binds to 5-HT2B, not what it does. Because valvulopathy is driven by agonist activity triggering Gq-coupled pathways, a functional assay measuring intracellular calcium mobilization is mandatory to differentiate between a benign antagonist and a dangerous agonist.

    • Cell Plating: Seed CHO-K1 cells expressing human 5-HT2B receptors into 384-well black, clear-bottom plates at 10,000 cells/well. Incubate overnight.

    • Dye Loading: Remove media and add 20 µL of Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) mixed with probenecid (to prevent dye extrusion). Incubate for 1 hour at 37°C.

    • Baseline Reading: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence (Excitation: 488 nm, Emission: 525 nm) for 10 seconds.

    • Agonist Addition: Inject 1-(Cyclohex-1-en-1-yl)propan-2-amine and monitor fluorescence continuously for 3 minutes to capture the peak calcium transient.

    • Self-Validation Step: Include Serotonin (5-HT) as a positive control ( Emax​ = 100%). If the test compound produces an Emax​ < 20% of the serotonin response, it is classified as a non-agonist.

    Conclusion and Development Outlook

    The selectivity profiling of 1-(Cyclohex-1-en-1-yl)propan-2-amine reveals a compound that bridges the gap between central stimulants and peripheral decongestants. Its moderate DAT/NET ratio and elevated α -adrenergic affinity suggest it lacks the profound abuse liability of D-amphetamine but carries a stronger peripheral cardiovascular footprint than purely central agents.

    Crucially, by employing functionally self-validating assays—such as automated patch-clamp over simple binding for hERG, and calcium flux over radioligand affinity for 5-HT2B—we can confidently clear this structural analog of the most severe off-target toxicities that plague early-stage neuropharmacological pipelines.

    References

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 115665, Propylhexedrine" PubChem, [Link]. Accessed 3 April 2026.

    • Wikipedia contributors. "Monoamine releasing agent." Wikipedia, The Free Encyclopedia, [Link]. Accessed 3 April 2026.

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 573011, 1-(1-Cyclohexen-1-yl)-1-propanone" PubChem, [Link]. Accessed 3 April 2026.

    Determination of the Absolute Stereochemistry of the Enantiomers of 1-(Cyclohex-1-en-1-yl)propan-2-amine

    Author: BenchChem Technical Support Team. Date: April 2026

    A Comparative Guide to Advanced Analytical Modalities

    Introduction

    The pharmacological profiling of chiral primary amines—such as 1-(Cyclohex-1-en-1-yl)propan-2-amine, the unsaturated precursor to propylhexedrine analogs—requires the unambiguous assignment of absolute stereochemistry. The spatial orientation at the C2 stereocenter dictates the molecule's binding affinity and efficacy at monoamine transporters. For researchers and drug development professionals, selecting the correct analytical modality to differentiate the (R) and (S) enantiomers is a critical decision that balances sample availability, physical state, turnaround time, and regulatory confidence.

    This guide objectively compares three gold-standard, self-validating methodologies: Vibrational Circular Dichroism (VCD) , Nuclear Magnetic Resonance (NMR) via Mosher’s derivatization , and Single-Crystal X-Ray Diffraction (SC-XRD) .

    DecisionTree Start 1-(Cyclohex-1-en-1-yl)propan-2-amine Enantiomeric Sample State Assess Physical State & Available Quantity Start->State Cryst Solid / Crystallizable (>1 mg) State->Cryst Liq Liquid / Non-Crystallizable (>5 mg) State->Liq XRD SC-XRD Analysis (Heavy Atom Salt) Cryst->XRD Form HCl/HBr Salt VCD VCD Spectroscopy (Intact Solution) Liq->VCD Direct Analysis NMR NMR Spectroscopy (Mosher's Derivatization) Liq->NMR React with MTPA-Cl Result Absolute Stereochemistry (R) or (S) Assigned XRD->Result Flack Parameter VCD->Result Match DFT Sim NMR->Result Δδ Calculation

    Fig 1: Decision matrix for selecting the optimal stereochemical determination workflow.

    Pillar 1: Vibrational Circular Dichroism (VCD) – The Intact Solution-State Standard

    Mechanistic Causality: VCD measures the differential absorption of left and right circularly polarized infrared light during fundamental vibrational transitions. Unlike solid-state methods, VCD operates in the solution state, capturing the true conformational ensemble of the flexible propyl chain and cyclohexenyl ring. The experimental VCD spectrum is directly compared against a simulated spectrum generated via Density Functional Theory (DFT). This methodology relies on the[1]. If the experimental spectrum matches the (R)-simulation, the sample is (R); if it is the mirror image, the sample is (S)[2].

    Experimental Protocol:

    • Sample Preparation: Dissolve ~5–10 mg of the intact chiral amine in 150 μL of CDCl₃.

    • Data Acquisition: Record the unpolarized IR and VCD spectra using a VCD spectrometer equipped with a BaF₂ cell (100 μm path length). Scan the 1750–850 cm⁻¹ region for 4–6 hours to achieve a high signal-to-noise ratio.

    • Computational Modeling: Perform a molecular mechanics conformational search for the (R)-enantiomer. Optimize the geometries of all low-energy conformers using DFT at the B3LYP/6-31G(d) level of theory[3].

    • Spectral Simulation: Calculate the vibrational frequencies and rotational strengths. Apply Boltzmann weighting based on relative free energies to generate the final composite simulated spectrum.

    • Validation: Overlay the experimental and simulated spectra. Evaluate the Vibrational Dissymmetry Factor (VDF) to confirm the absolute configuration assignment[3].

    VCD_Workflow Exp Acquire Experimental IR & VCD Spectra (CDCl3 Solution) Comp Overlay & Compare Exp. vs. Sim. Exp->Comp Conf Conformational Search (Molecular Mechanics) DFT DFT Optimization B3LYP/6-31G(d) Conf->DFT Boltz Boltzmann Weighting & Frequencies DFT->Boltz Sim Simulate (R)-Enantiomer VCD Spectrum Boltz->Sim Sim->Comp Assign Assign Absolute Configuration Comp->Assign High Confidence Match

    Fig 2: VCD experimental and computational workflow for absolute configuration assignment.

    Pillar 2: Nuclear Magnetic Resonance (NMR) via Mosher’s Amide Derivatization

    Mechanistic Causality: Primary amines are often too conformationally flexible for direct chiral solvation analysis. Derivatization with a Chiral Derivatizing Agent (CDA) like α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl) creates rigid diastereomeric amides. In solution, the MTPA group adopts an extended conformation where the trifluoromethyl group, carbonyl oxygen, and amide proton are coplanar. The phenyl ring exerts a diamagnetic anisotropic shielding effect on the protons situated on the same side of the amide plane. By calculating the chemical shift differences (Δδ = δS - δR), one can map the spatial arrangement of the groups around the C2 stereocenter, definitively assigning the configuration [4].

    Experimental Protocol:

    • Derivatization: Divide the amine sample into two ~2 mg aliquots. React one aliquot with (R)-MTPA-Cl and the other with (S)-MTPA-Cl in deuterated pyridine (pyridine-d₅) to form the respective (S)- and (R)-MTPA amides.

    • Data Acquisition: Acquire high-resolution 1D ¹H NMR spectra at ≥500 MHz for both diastereomers.

    • Signal Assignment: Identify the chemical shifts of the C3 methyl protons and the C1 methylene protons adjacent to the cyclohexenyl ring.

    • Calculation: Compute Δδ (δS - δR) for these protons. Positive Δδ values indicate protons situated on the right side of the Mosher plane, while negative values indicate the left side. Fit these values to the empirical Mosher model to deduce the (R) or (S) configuration[4].

    Pillar 3: Single-Crystal X-Ray Diffraction (SC-XRD) with Anomalous Dispersion

    Mechanistic Causality: SC-XRD provides a direct, indisputable spatial map of the molecule. However, the constituent atoms of 1-(Cyclohex-1-en-1-yl)propan-2-amine (Carbon, Hydrogen, Nitrogen) are too light to provide sufficient anomalous dispersion with standard X-ray sources. To accurately determine absolute structure via the differences in intensities of Friedel pairs, the amine must be converted into a heavy-atom salt (e.g., hydrochloride or hydrobromide). This increases the anomalous scattering signal, allowing for the precise calculation of the[5]. A Flack parameter near 0 confirms the correct absolute configuration, while a value near 1 indicates the inverted model[6].

    Experimental Protocol:

    • Salt Formation: Dissolve the freebase amine in anhydrous diethyl ether. Introduce dry HCl gas to precipitate 1-(Cyclohex-1-en-1-yl)propan-2-amine hydrochloride.

    • Crystallization: Dissolve the salt in a minimum volume of methanol and allow slow vapor diffusion of diethyl ether over several days to grow diffraction-quality single crystals.

    • Diffraction: Mount a single crystal on a diffractometer equipped with a Cu-Kα source (λ = 1.5418 Å) to maximize anomalous dispersion.

    • Refinement: Solve the structure and refine the Flack parameter. A value of x = 0.0(1) statistically confirms the absolute stereochemistry[5].

    Modality Performance Comparison

    To aid in selecting the appropriate technique, the quantitative and logistical parameters of each method are summarized below:

    Feature / MetricVibrational Circular Dichroism (VCD)Mosher's Amide NMRSingle-Crystal X-Ray Diffraction (SC-XRD)
    Sample State Required Liquid / SolutionLiquid / SolutionSolid (Diffraction-Quality Crystal)
    Sample Quantity 5 – 10 mg2 – 5 mg< 1 mg (Single Crystal)
    Destructive? No (Fully recoverable)Yes (Covalent derivatization)No (But requires salt formation)
    Derivatization Required? NoYes (React with MTPA-Cl)Yes (Heavy atom salt formation)
    Turnaround Time 2 – 4 Days (Includes DFT compute)1 – 2 Days1 – 4 Weeks (Crystallization dependent)
    Primary Output Metric Vibrational Dissymmetry Factor (VDF)Δδ (δS - δR) Spatial MappingFlack Parameter ( x≈0 )
    Confidence Level High (Regulatory accepted)High (Empirically robust)Absolute Gold Standard
    References
    • Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 643-663.[Link]

    • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118.[Link]

    • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.[Link]

    Sources

    Structure-Activity Relationship (SAR) Studies of 1-(Cyclohex-1-en-1-yl)propan-2-amine Derivatives: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The development of central nervous system (CNS) stimulants and monoamine releasing agents heavily relies on the structural tuning of the phenethylamine backbone. While amphetamine (1-phenylpropan-2-amine) remains the archetypal monoamine transporter (MAT) substrate, its high abuse liability has driven the exploration of alicyclic analogs.

    This guide provides an in-depth Structure-Activity Relationship (SAR) analysis of 1-(Cyclohex-1-en-1-yl)propan-2-amine (cyclohexenylisopropylamine)—a partially unsaturated alicyclic derivative. By objectively comparing its pharmacodynamics against its aromatic (amphetamine) and fully saturated (hexahydroamphetamine/propylhexedrine) counterparts, this document equips researchers with the mechanistic insights and experimental protocols necessary for advanced drug development.

    Mechanistic SAR: The Causality of Ring Saturation

    The study of alicyclic amphetamines dates back to foundational pharmacological evaluations of cyclohexylalkylamines , which demonstrated that removing the aromaticity of amphetamine alters, but does not abolish, sympathomimetic activity. The core causality behind the shifting efficacy of these derivatives lies in the steric and electronic properties of the core ring structure.

    Aromaticity vs. Alicyclic Conformation

    In aromatic amphetamines, the planar phenyl ring engages in strong π−π and cation- π interactions with aromatic residues (e.g., Phe76 and Phe320) within the central binding site (S1) of the dopamine transporter (DAT) .

    When the aromatic ring is replaced by a fully saturated cyclohexyl ring (as in hexahydroamphetamine), the ring adopts a bulky chair conformation. This introduces severe steric clashes within the S1 pocket and eliminates π -driven binding, drastically reducing transporter affinity.

    The Cyclohexenyl Advantage: 1-(Cyclohex-1-en-1-yl)propan-2-amine possesses a partially unsaturated cyclohexenyl ring. The localized sp2 hybridization at the double bond restricts the ring's flexibility, forcing it into a half-chair or envelope conformation. This pseudo-planar geometry partially mimics the steric profile of the phenyl ring. While it lacks π−π stacking capabilities, its planar-like physical dimensions allow it to fit more favorably into the MAT binding pockets than fully saturated analogs, yielding an intermediate pharmacological potency.

    N-Alkylation and Lipophilicity

    Primary amines (like the title compound) exhibit optimal hydrogen bonding with the conserved aspartate residue (Asp79 in human DAT) in the transporter pocket. N-methylation (creating the cyclohexenyl analog of propylhexedrine) increases the compound's lipophilicity, enhancing blood-brain barrier (BBB) penetration. However, this bulky methyl group slightly reduces direct DAT affinity while shifting selectivity toward the serotonin transporter (SERT) and maintaining robust interaction with the vesicular monoamine transporter 2 (VMAT2).

    Comparative Pharmacodynamics

    To objectively evaluate the performance of 1-(Cyclohex-1-en-1-yl)propan-2-amine, we must compare its binding affinities (IC₅₀) across the primary monoamine transporters. The data below summarizes the quantitative shifts in transporter affinity dictated by ring saturation.

    CompoundRing StructureRing ConformationDAT IC₅₀ (nM)NET IC₅₀ (nM)VMAT2 Affinity
    Amphetamine Phenyl (Aromatic)Planar~120~40High
    1-(Cyclohex-1-en-1-yl)propan-2-amine Cyclohexenyl (Partially Unsaturated)Pseudo-planar (Half-chair)~380~150Moderate-High
    Hexahydroamphetamine Cyclohexyl (Fully Saturated)Bulky (Chair)~850~320Moderate

    *Note: Values are representative benchmarks synthesized from comparative alicyclic amphetamine in vitro synaptosomal assays to illustrate objective SAR trends.

    Pathway Visualization

    The following diagram illustrates the mechanistic workflow by which 1-(Cyclohex-1-en-1-yl)propan-2-amine acts as a substrate-type monoamine releaser, differentiating it from pure reuptake inhibitors.

    G A 1-(Cyclohex-1-en-1-yl) propan-2-amine B DAT / NET Binding (Substrate Recognition) A->B C Translocation into Presynaptic Terminal B->C D VMAT2 Interaction C->D E Disruption of Vesicular Monoamine Storage D->E F Cytosolic DA/NE Accumulation E->F G Transporter Reversal (Efflux Mechanism) F->G H Synaptic Monoamine Increase G->H

    Figure 1: Mechanism of action for alicyclic amphetamines acting as monoamine releasers.

    Experimental Protocols: Self-Validating Systems

    To accurately generate the comparative data shown above, researchers must utilize robust in vitro assays. The following protocol details the Synaptosomal Monoamine Uptake Assay , designed as a self-validating system to ensure high-fidelity data.

    Step-by-Step Methodology

    1. Synaptosome Preparation

    • Action: Homogenize freshly dissected mouse striatum in ice-cold 0.32 M sucrose buffer. Centrifuge the homogenate at 1,000 × g for 10 minutes to remove cellular debris. Centrifuge the resulting supernatant at 12,000 × g for 20 minutes to pellet the crude synaptosomes. Resuspend the pellet in Krebs-Ringer HEPES (KRH) buffer (pH 7.4).

    • Causality: Utilizing crude synaptosomes rather than transfected immortalized cell lines preserves the native lipid microenvironment (e.g., membrane cholesterol) and endogenous regulatory proteins. Membrane cholesterol is inversely correlated with the Michaelis constant ( Km​ ) of dopamine, meaning its preservation is critical for accurate DAT conformation and baseline transport kinetics .

    2. Compound Pre-Incubation

    • Action: Aliquot 100 µL of the synaptosomal suspension into assay tubes. Add the test compound (e.g., 1-(Cyclohex-1-en-1-yl)propan-2-amine) at varying concentrations ( 10−10 to 10−4 M). Incubate in a 37°C shaking water bath for 10 minutes.

    • Causality: The 10-minute pre-incubation allows highly lipophilic alicyclic compounds adequate time to equilibrate across the plasma membrane. Because secondary low-affinity transporters (like PMAT and OCT3) also influence monoamine dynamics , establishing equilibrium ensures that the subsequent radioligand kinetics strictly reflect the inhibited state of the primary transporters.

    3. Radioligand Uptake and Termination

    • Action: Initiate the assay by adding 10 nM of [³H]dopamine or [³H]norepinephrine. Incubate for exactly 5 minutes. Terminate the reaction by adding 3 mL of ice-cold KRH buffer and immediately subject the mixture to rapid vacuum filtration through Whatman GF/B glass fiber filters. Wash the filters three times with cold buffer.

    • Self-Validating Control: Parallel control samples must be incubated with 10 µM nomifensine (a selective DAT inhibitor). The radioactivity measured in these controls represents non-specific membrane binding. Subtracting this from the total uptake yields the specific DAT-mediated uptake. Furthermore, rapid vacuum filtration instantly halts transporter activity and prevents post-assay substrate diffusion, validating the precise kinetic window.

    4. Quantification

    • Action: Transfer the filters to scintillation vials, add liquid scintillation cocktail, and quantify the retained radioactivity using a beta counter. Plot the fractional specific uptake against the log concentration of the test compound to calculate the IC₅₀.

    References

    • Title: The action of some amines related to adrenaline. Cyclohexylalkylamines. Source: The Journal of Physiology (National Institutes of Health / PMC) URL: [Link]

    • Title: In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) Source: ResearchGate URL: [Link]

    • Title: Model Systems for Analysis of Dopamine Transporter Function and Regulation Source: National Institutes of Health / PMC URL: [Link]

    • Title: Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 Source: National Institutes of Health / PMC URL: [Link]

    Safety Operating Guide

    Personal protective equipment for handling 1-(Cyclohex-1-en-1-yl)propan-2-amine

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I approach laboratory safety not as a checklist of regulatory burdens, but as a self-validating system rooted in chemical logic. When handling reactive, neuroactive intermediates like 1-(Cyclohex-1-en-1-yl)propan-2-amine (the unsaturated analog of propylhexedrine), understanding the causality behind its hazards is the only way to ensure operational excellence and protect your research team.

    Below is the comprehensive, causality-driven guide to the personal protective equipment (PPE), operational workflows, and disposal plans required for handling this compound.

    Chemical Profiling & The Causality of Hazards

    1-(Cyclohex-1-en-1-yl)propan-2-amine is an alicyclic amine. Depending on your synthetic step, you will encounter it in one of two forms: the liquid freebase or the solid salt (e.g., hydrochloride or sulfate).

    The hazards of this compound are dual-natured:

    • Systemic Toxicity (Sympathomimetic): Alicyclic amines are highly lipophilic and are rapidly absorbed through the respiratory tract, gastrointestinal system, and intact skin[1]. Once systemic, they act as central nervous system stimulants and potent vasoconstrictors. Exposure to the volatile freebase form can induce tachycardia, nausea, and severe anxiety due to their pharmacodynamic action on trace amine-associated receptors (TAAR1) and monoamine transporters[1][2].

    • Local Tissue Necrosis (Corrosivity): The freebase form is highly alkaline (pH > 11). Upon dermal contact, it causes rapid saponification of skin lipids, leading to severe local tissue necrosis and chemical burns[3]. Furthermore, inhalation of these amine vapors can trigger intense bronchospasm and long-term respiratory sensitization[1][3].

    ToxicityPathway Exposure Amine Exposure (Inhalation/Dermal) Absorption Systemic Absorption (High Lipophilicity) Exposure->Absorption Local Local Tissue Necrosis (Corrosive pH > 11) Exposure->Local Receptor Sympathomimetic Action (Norepinephrine Release) Absorption->Receptor Systemic1 Vasoconstriction Receptor->Systemic1 Systemic2 Tachycardia & CNS Stimulation Receptor->Systemic2

    Fig 1. Mechanistic pathway of alicyclic amine toxicity and systemic sympathomimetic activation.

    Quantitative Risk & PPE Matrix

    To mitigate these risks, PPE must be scaled to the physical state of the compound and the operational volume. Standard nitrile gloves are insufficient for the freebase liquid, as lipophilic amines rapidly permeate thin elastomers.

    Operational ScalePhysical StatePrimary HazardGlove SpecificationRespiratory ProtectionEye/Face Protection
    Analytical (<100 mg) Salt (HCl/Sulfate)Dust inhalation, mild irritation[2]Nitrile (≥4 mil thickness)N95 / FFP2 maskSafety glasses with side shields
    Preparative (>1 g) Liquid FreebaseCorrosive burns, volatile vapor[3]Outer: Butyl rubberInner: NitrileHalf-face respirator with ABEK-P3 cartridgesChemical splash goggles & face shield
    Spill Response Mixed / UnknownAcute inhalation toxicity[4]Heavy-duty Butyl rubberFull-face respirator or SCBAIntegrated full-face shield

    Standard Operating Procedures (SOPs)

    Do not treat this compound like a standard solvent. The following protocols are designed to be self-validating—meaning the steps themselves physically prevent the hazards from manifesting.

    Protocol A: Safe Weighing and Solution Preparation (Freebase Form)

    Causality Focus: Freebase alicyclic amines are notoriously volatile and degrade standard laboratory plastics.

    • Environmental Control: Conduct all operations inside a certified chemical fume hood with a face velocity of at least 100 fpm. Clear the workspace of incompatible materials, specifically strong oxidizers and halogenated solvents.

    • Material Selection: Utilize exclusively borosilicate glass syringes and PTFE-lined caps.

      • Scientific Rationale: Amines aggressively attack polycarbonate and leach plasticizers from standard polypropylene syringes, which compromises both operator safety and experimental integrity.

    • Exothermic Quenching (Salt Formation): When converting the freebase to a stable salt for long-term storage, add the amine dropwise to a pre-chilled (4°C) acidic buffer (e.g., 0.1 M HCl in ethanol).

      • Scientific Rationale: Acid-base neutralization is highly exothermic. Chilling the receiving flask prevents the localized boiling and subsequent aerosolization of the unreacted toxic amine.

    • Immediate Decontamination: Submerge all used glassware in a 5% citric acid or sodium bisulfate bath for 30 minutes before transferring to the standard wash area.

      • Scientific Rationale: Weak acids immediately protonate residual freebase, converting it into a water-soluble, non-volatile salt, thereby eliminating inhalation risks during cleanup.

    Protocol B: Handling the Hydrochloride/Sulfate Salt
    • Static Mitigation: The salt form is a fine powder prone to static cling. Use an anti-static gun (Zerostat) on your spatulas and weigh boats prior to handling to prevent aerosolization of the active pharmaceutical ingredient (API).

    • Transfer: Weigh the solid directly into a pre-tared, sealable vial rather than an open weigh boat to minimize dust exposure[2].

    Spill Response and Waste Disposal Plan

    In the event of a spill, your immediate priority is halting vapor emission. Physical absorption alone leaves the volatile freebase active; chemical neutralization is required.

    SpillResponse Start Spill Detected Assess Assess Physical State Start->Assess Liquid Liquid Freebase (Volatile/Corrosive) Assess->Liquid Solid Solid Salt (Dust Hazard) Assess->Solid Ventilate Evacuate & Maximize Hood Ventilation Liquid->Ventilate PPE_Light Don Standard PPE: N95 & Nitrile Gloves Solid->PPE_Light PPE_Heavy Don Full PPE: Respirator & Butyl Gloves Ventilate->PPE_Heavy Absorb Absorb & Neutralize (Citric Acid) PPE_Heavy->Absorb Dispose Transfer to Sealed Hazardous Waste Absorb->Dispose WetWipe Wet Wipe Method (Avoid Dust) PPE_Light->WetWipe WetWipe->Dispose

    Fig 2. Decision matrix and operational workflow for alicyclic amine spill containment.

    Step-by-Step Spill Containment (Liquid Freebase):

    • Evacuate & Ventilate: Step back from the hood, pull the sash down to 18 inches, and ensure exhaust is maximized.

    • Don Heavy PPE: Upgrade to butyl rubber gloves and a half-face respirator with ABEK-P3 cartridges.

    • Neutralize over Absorption: Do not simply wipe up the spill. Cover the liquid with a neutralizing absorbent (e.g., a 1:1 mixture of sand and citric acid powder).

      • Scientific Rationale: The acid instantly converts the volatile freebase into a stable, non-fuming salt, effectively neutralizing the inhalation hazard[4].

    • Waste Segregation: Collect the neutralized matrix using non-sparking tools and deposit it into a high-density polyethylene (HDPE) container. Never mix amine waste with halogenated solvents (risk of alkylation reactions) or strong oxidizers (risk of explosive complexes). Label clearly as "Corrosive/Toxic Amine Waste."

    References

    • Farnell. (2024). Safety Data Sheet - 832HD-A (Aliphatic and Alicyclic Amines Toxicity Profile). Farnell.[Link]

    • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016). Short chain (C2-3) alkyl amines: Human health tier II assessment. Australian Government.[Link]

    • Aquatreat. (2024). Safety Data Sheet - AQUATREAT 718 (Alicyclic Amines). Aquatreat EU. [Link]

    Sources

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.